1,4-Diphenyl-1-butene
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H16 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
[(E)-4-phenylbut-1-enyl]benzene |
InChI |
InChI=1S/C16H16/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-7,9-13H,8,14H2/b13-7+ |
InChI Key |
NJJOGKAVAWZLAU-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 1,4-diphenyl-1-butene
An In-depth Technical Guide to 1,4-Diphenyl-1-butene: Structure, Properties, and Applications
For the modern researcher, scientist, and drug development professional, a comprehensive understanding of versatile chemical intermediates is paramount to innovation. 1,4-Diphenyl-1-butene, a member of the aromatic hydrocarbon family, represents a significant building block in organic synthesis. This guide provides a detailed exploration of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and applications, offering field-proven insights into its utility.
Molecular Structure and Stereoisomerism
1,4-Diphenyl-1-butene is an unsaturated hydrocarbon featuring a four-carbon butene chain with phenyl substituents at the first and fourth positions. The presence of a carbon-carbon double bond between C1 and C2 gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-1,4-diphenyl-1-butene and (Z)-1,4-diphenyl-1-butene.
-
Chemical Formula: C₁₆H₁₆
-
Molecular Weight: 208.30 g/mol [1]
-
IUPAC Name: [(E)-4-phenylbut-1-enyl]benzene (for the trans isomer)
The stereochemistry of the double bond significantly influences the molecule's physical properties and its spatial arrangement, which is a critical consideration in drug design and materials science where precise molecular geometry is essential for biological activity or polymer structure.
Physicochemical Properties
The physical and chemical properties of 1,4-diphenyl-1-butene dictate its handling, reactivity, and suitability for various applications. These properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆ | NIST WebBook[2] |
| Molecular Weight | 208.30 g/mol | PubChem[1] |
| Physical State | Liquid | Gelest, Inc. (for 4-phenyl-1-butene)[3] |
| Boiling Point | ~327.85 °C (Predicted) | Cheméo[4] |
| Melting Point | ~44.69 °C (Predicted) | Cheméo[4] |
| LogP (Octanol/Water) | 4.33 (Predicted) | Cheméo[4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether. | General chemical principles |
Note: Some properties are predicted based on computational models (Joback method) as experimental data for this specific isomer is limited.
Spectroscopic Characterization for Structural Elucidation
Spectroscopy is the definitive tool for confirming the identity and purity of a synthesized compound.[5] The key spectral features for 1,4-diphenyl-1-butene are outlined below.
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups within a molecule.[6][7] For 1,4-diphenyl-1-butene, the IR spectrum is characterized by the following absorption bands:
-
~3020-3080 cm⁻¹: C-H stretching vibrations of the aromatic rings and the vinylic hydrogens on the double bond.
-
~2850-2960 cm⁻¹: C-H stretching vibrations of the aliphatic -CH₂- groups in the butane chain.
-
~1600 cm⁻¹ & ~1450-1495 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1650 cm⁻¹: C=C stretching vibration of the alkene double bond. This peak is of medium intensity.
-
~965 cm⁻¹: A characteristic C-H out-of-plane bending (wag) for a trans (E)-disubstituted alkene, providing strong evidence for this isomer.
-
~690-770 cm⁻¹: Strong C-H out-of-plane bending absorptions indicating monosubstituted benzene rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectrum: The proton NMR spectrum reveals distinct signals for each type of hydrogen atom in a unique chemical environment.[8]
-
~7.1-7.4 ppm: A complex multiplet region corresponding to the 10 protons of the two phenyl groups.
-
~6.0-6.5 ppm: Two signals in the vinylic region corresponding to the two protons on the double bond (-CH=CH-). For the (E)-isomer, these protons would appear as a pair of doublets with a large coupling constant (J ≈ 15 Hz), a hallmark of trans-alkenes.
-
~2.7-2.9 ppm: A triplet corresponding to the two protons on the carbon adjacent to the phenyl group (-CH₂-Ph).
-
~2.4-2.6 ppm: A quartet (or multiplet) for the two protons on the carbon adjacent to the double bond (=CH-CH₂-).
¹³C NMR Spectrum: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms.
-
~125-142 ppm: Multiple signals corresponding to the aromatic carbons of the two phenyl rings.
-
~128-133 ppm: Signals for the two vinylic carbons of the double bond.
-
~35-40 ppm: Signals for the two aliphatic carbons (-CH₂-CH₂-) of the butane chain.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): A prominent peak would be observed at an m/z ratio of approximately 208, corresponding to the molecular weight of the compound.
-
Key Fragments: Common fragmentation patterns would involve the loss of benzyl (C₇H₇⁺, m/z = 91) or tropylium ion, which is a very stable fragment, and cleavage along the aliphatic chain.
Synthesis and Reactivity
Synthetic Pathways
The construction of the 1,4-diphenyl-1-butene scaffold can be achieved through several established organic synthesis methodologies. A prevalent and reliable method is the Wittig reaction , which is renowned for its efficacy in forming carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[9]
Conceptual Workflow: Wittig Reaction
The synthesis involves the reaction of a stabilized phosphonium ylide, derived from 3-phenylpropyltriphenylphosphonium bromide, with benzaldehyde. The choice of a stabilized ylide typically favors the formation of the (E)-isomer, which is thermodynamically more stable.
Caption: Conceptual workflow for the synthesis of 1,4-diphenyl-1-butene via the Wittig reaction.
Experimental Protocol: General Wittig Procedure
-
Ylide Generation: To a stirred solution of 3-phenylpropyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen), a strong base such as n-butyllithium (n-BuLi) is added dropwise at 0 °C. The formation of the deep red ylide indicates successful deprotonation.
-
Reaction with Aldehyde: A solution of benzaldehyde in anhydrous THF is then added slowly to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Isolation: The crude product is purified by column chromatography on silica gel to yield pure 1,4-diphenyl-1-butene.
Causality in Protocol Design: The use of an anhydrous aprotic solvent like THF is critical as both the strong base and the ylide are reactive towards protic solvents. Conducting the reaction at low temperatures helps to control the exothermic nature of the additions and can improve stereoselectivity.
Chemical Reactivity
The reactivity of 1,4-diphenyl-1-butene is dominated by its carbon-carbon double bond and the two phenyl rings.
-
Electrophilic Addition: The double bond is susceptible to attack by electrophiles, leading to addition reactions (e.g., hydrohalogenation, hydration).
-
Hydrogenation: The double bond can be readily reduced to a single bond through catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) to yield 1,4-diphenylbutane.
-
Oxidation: The alkene can be cleaved under strong oxidizing conditions (e.g., ozonolysis or permanganate oxidation).
-
Polymerization: As a monomer, it can undergo polymerization reactions to form poly(4-phenyl-1-butene).
Applications in Research and Drug Development
While not a therapeutic agent itself, 1,4-diphenyl-1-butene and its derivatives are valuable scaffolds in medicinal chemistry and materials science.
-
Chemical Intermediate: Its primary role is as a versatile intermediate. For instance, the related compound 1,4-diphenyl-1,4-butanedione is a key precursor for synthesizing 2,5-diphenylpyrrole scaffolds, which can be further modified for biological screening.[10] This highlights the utility of the C4-diphenyl framework in building more complex, potentially bioactive molecules.
-
Fragment-Based Drug Discovery (FBDD): The diphenyl moiety is a common fragment in many known drugs. Molecules like 1,4-diphenyl-1-butene can serve as starting points for fragment elaboration, where chemists systematically add functional groups to a core fragment to enhance binding affinity and potency against a biological target.[11]
-
Materials Science: It can be used as a monomer to synthesize polymers like poly(4-phenyl-1-butene). Such polymers can have unique thermal and mechanical properties due to the bulky phenyl side groups.
-
Functionalized Derivatives: The molecule has been used as a reactant in light-driven multicomponent reactions to create more complex functionalized products, demonstrating its utility in modern synthetic methodologies.[12]
Safety and Handling
As with any chemical reagent, proper handling of 1,4-diphenyl-1-butene is essential. Based on data for structurally similar compounds, the following precautions should be observed.
-
GHS Hazard Classification: While specific data for 1,4-diphenyl-1-butene is sparse, related compounds like trans,trans-1,4-diphenyl-1,3-butadiene are classified as causing skin and eye irritation, and may cause respiratory irritation.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1,4-Diphenyl-1-butene is a valuable and versatile organic compound. Its well-defined structure, characterized by a reactive double bond and two phenyl rings, makes it an important intermediate in the synthesis of more complex molecules and polymers. A thorough understanding of its spectroscopic properties is key to its successful synthesis and application. For researchers in organic synthesis, medicinal chemistry, and materials science, 1,4-diphenyl-1-butene offers a foundational scaffold for building novel compounds with potential applications in drug discovery and advanced materials.
References
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National Institute of Standards and Technology. (n.d.). 1,4-diphenyl-1-butene. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1,4-Diphenyl-1,3-butadiene. NIST Chemistry WebBook. Retrieved from [Link]
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Automated Topology Builder & Repository. (n.d.). 1,4-Diphenyl-1,3-butadiene. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,4-diphenyl-1,3-butadiene. Retrieved from [Link]
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CHEM 342L. (2021, February 5). 1,4-Diphenyl-1,3-Butadiene [Video]. YouTube. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1,4-diphenyl-1-butene. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Diphenylbutane. National Center for Biotechnology Information. Retrieved from [Link]
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Gelest, Inc. (2016). Safety Data Sheet: 4-PHENYL-1-BUTENE. Retrieved from [Link]
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PubChem. (n.d.). trans,trans-1,4-Diphenyl-1,3-butadiene. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Butene, 1,4-diphenyl #1. Retrieved from [Link]
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An In-Depth Technical Guide to the Thermodynamic Stability of trans-1,4-Diphenyl-1-butene versus its cis Isomer
Abstract
Geometric isomerism plays a pivotal role in determining the physicochemical properties and, consequently, the biological activity of molecules in drug development. This guide provides a comprehensive technical analysis of the thermodynamic stability of trans-1,4-diphenyl-1-butene compared to its cis isomer. We delve into the fundamental principles governing this stability difference, focusing on steric and electronic effects. Furthermore, this document outlines detailed experimental and computational methodologies for the quantitative assessment of isomer stability, offering researchers and drug development professionals a robust framework for understanding and manipulating these critical molecular attributes.
Introduction: The Significance of Geometric Isomerism in Drug Development
Geometric isomers, also known as cis-trans isomers, are stereoisomers that have the same molecular formula and connectivity but differ in the spatial arrangement of atoms due to restricted bond rotation.[1] In the context of medicinal chemistry, the specific geometry of a molecule can profoundly influence its interaction with biological targets, such as enzymes and receptors. This can lead to significant differences in pharmacological activity, metabolic stability, and toxicity between isomers. A thorough understanding of the relative thermodynamic stabilities of geometric isomers is therefore crucial for the rational design and development of effective and safe therapeutic agents.
The 1,4-diphenyl-1-butene scaffold is a constituent of various biologically active molecules. The seemingly subtle difference between the trans and cis configuration of the double bond significantly impacts the overall shape and conformational freedom of the molecule, thereby affecting its biological properties.
Fundamental Principles Governing Isomer Stability
In acyclic systems, trans isomers are generally more thermodynamically stable than their corresponding cis isomers.[1] This increased stability is primarily attributed to the minimization of steric hindrance.
The Dominant Role of Steric Hindrance
In cis-1,4-diphenyl-1-butene, the two bulky phenyl groups are positioned on the same side of the carbon-carbon double bond. This arrangement leads to significant van der Waals repulsion between the electron clouds of the phenyl rings, forcing them into a sterically crowded and higher energy conformation.[2] This steric strain destabilizes the molecule.
Conversely, in the trans isomer, the phenyl groups are on opposite sides of the double bond, allowing them to be positioned further apart.[3] This minimizes steric repulsion, resulting in a more stable, lower energy conformation.[4] This fundamental principle is the primary driver for the greater thermodynamic stability of trans-1,4-diphenyl-1-butene.
Electronic Effects: The Influence of Conjugation
The 1,4-diphenyl-1-butene system features a conjugated π-electron system that extends from one phenyl ring, through the butene backbone, to the other phenyl ring. This conjugation contributes to the overall stability of the molecule by delocalizing electron density.[5] For conjugation to be most effective, the p-orbitals of the phenyl rings and the double bonds should be as coplanar as possible.
In the trans isomer, the phenyl groups can adopt a more coplanar arrangement with the double bond, maximizing π-orbital overlap and resonance stabilization.[2] In contrast, the steric clash in the cis isomer can force the phenyl rings to twist out of the plane of the double bond, thereby reducing the extent of conjugation and the associated electronic stabilization.[2]
The interplay between these steric and electronic factors is visually represented in the following logical diagram:
Caption: Factors influencing the thermodynamic stability of cis and trans isomers.
Experimental Determination of Relative Stability
The thermodynamic stability of isomers can be determined experimentally through various techniques that either measure the energy difference directly or quantify the equilibrium concentrations of the isomers.
Isomerization Studies
One common method involves establishing an equilibrium between the cis and trans isomers, typically through acid- or base-catalyzed or photochemical isomerization.[3] Once equilibrium is reached, the ratio of the isomers can be quantified, and the Gibbs free energy difference (ΔG°) can be calculated using the following equation:
ΔG° = -RT ln(Keq)
where R is the gas constant, T is the absolute temperature, and Keq is the equilibrium constant ([trans]/[cis]).
Experimental Protocol: Acid-Catalyzed Isomerization
-
Sample Preparation: Dissolve a known concentration of the pure cis or trans isomer of 1,4-diphenyl-1-butene in a suitable solvent (e.g., toluene) in a reaction vessel.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Equilibration: Heat the reaction mixture at a constant temperature (e.g., 80 °C) and stir.
-
Monitoring: Periodically withdraw aliquots from the reaction mixture, quench the catalyst with a base (e.g., triethylamine), and analyze the isomer ratio using a suitable analytical technique (e.g., HPLC, GC, or NMR).
-
Equilibrium Confirmation: Continue monitoring until the isomer ratio remains constant over several time points, indicating that equilibrium has been reached.
-
Quantification: Determine the final concentrations of the cis and trans isomers to calculate Keq.
Calorimetry
Calorimetry provides a direct measurement of the heat released during a reaction. The difference in the heats of hydrogenation of the cis and trans isomers to the same alkane (1,4-diphenylbutane) corresponds to the difference in their enthalpies (ΔH°).[6] Since the cis isomer is at a higher energy state, its hydrogenation will release more heat than the hydrogenation of the trans isomer.[6]
Experimental Protocol: Differential Scanning Calorimetry (DSC) for Eutectic Mixture Analysis
While direct heat of hydrogenation can be complex, DSC can be employed to analyze the melting behavior of mixtures of the two isomers to construct a binary phase diagram.[7] The eutectic composition and melting point provide insights into the intermolecular forces and crystal packing, which are related to stability.[7]
-
Sample Preparation: Prepare a series of mixtures of the cis and trans isomers with varying weight percentages (e.g., 10% increments).
-
DSC Analysis: Accurately weigh a small amount of each mixture into a DSC pan and seal it.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition: Record the heat flow as a function of temperature to determine the onset and peak melting temperatures.
-
Phase Diagram Construction: Plot the melting temperatures against the composition to determine the eutectic point.[7]
Analytical Techniques for Isomer Separation and Quantification
Accurate quantification of the cis and trans isomers is essential for isomerization studies. Several analytical techniques are well-suited for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying geometric isomers.[3]
Experimental Protocol: HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV detector.[3]
-
Column: A suitable stationary phase, such as a chiral column (e.g., ChiraSpher) or a standard reversed-phase column (e.g., C18), can be used.[3]
-
Mobile Phase: An optimized mixture of solvents, for example, a non-polar solvent like hexane with a polar modifier like ethanol.[3]
-
Detection: Monitor the elution of the isomers using a UV detector at a wavelength where both isomers absorb (e.g., 280 nm).
-
Quantification: The relative peak areas in the chromatogram correspond to the relative concentrations of the isomers.
Gas Chromatography (GC)
GC is another effective method for separating volatile isomers.
Experimental Protocol: GC Analysis
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID).
-
Column: A capillary column with a suitable stationary phase (e.g., a liquid crystalline phase for enhanced selectivity).[8]
-
Temperature Program: An optimized temperature ramp to ensure good separation of the isomers.
-
Quantification: The relative peak areas in the chromatogram are proportional to the concentration of each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for both qualitative and quantitative analysis of isomers.[9] The chemical shifts and coupling constants of the vinylic protons are distinct for the cis and trans isomers.[10]
Experimental Protocol: ¹H NMR for Quantitative Analysis
-
Sample Preparation: Dissolve an accurately weighed sample of the isomer mixture in a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a known amount of an internal standard with a resonance that does not overlap with the analyte signals.
-
Data Acquisition: Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Quantification: Integrate the signals corresponding to the vinylic protons of the cis and trans isomers and the internal standard. The ratio of the integrals, corrected for the number of protons, provides the molar ratio of the isomers.
The following table summarizes the expected differences in analytical data for the two isomers:
| Technique | Parameter | cis-1,4-Diphenyl-1-butene | trans-1,4-Diphenyl-1-butene |
| HPLC | Retention Time | Typically shorter | Typically longer |
| GC | Retention Time | Typically shorter | Typically longer |
| ¹H NMR | Vinylic Proton Chemical Shift (δ) | Upfield (lower ppm) | Downfield (higher ppm) |
| ¹H NMR | Vinylic Proton Coupling Constant (J) | Smaller (typically 10-12 Hz) | Larger (typically 14-16 Hz) |
Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of isomers.[11][12] These calculations can provide accurate estimates of the ground-state energies of the cis and trans isomers, allowing for the determination of their energy difference.
Methodology: DFT Calculations
-
Structure Optimization: The geometries of the cis and trans isomers of 1,4-diphenyl-1-butene are optimized to find their lowest energy conformations.
-
Energy Calculation: The single-point energies of the optimized structures are calculated at a high level of theory and with a suitable basis set.
-
Thermodynamic Correction: Frequency calculations are performed to obtain zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.
-
Relative Stability: The difference in the calculated Gibbs free energies of the two isomers provides a theoretical prediction of their relative thermodynamic stability.
The general workflow for computational analysis is depicted below:
Caption: A typical workflow for computational determination of isomer stability.
Conclusion
The thermodynamic stability of trans-1,4-diphenyl-1-butene is demonstrably greater than that of its cis isomer. This stability advantage is rooted in the fundamental principles of minimized steric hindrance and more effective π-system conjugation in the trans configuration. For researchers and professionals in drug development, a comprehensive understanding of these principles is paramount. The strategic application of the experimental and computational methodologies detailed in this guide enables the precise characterization and manipulation of geometric isomerism, a critical factor in the optimization of drug candidates.
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An In-depth Technical Guide to the Solubility of 1,4-Diphenyl-1-Butene in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 1,4-diphenyl-1-butene, a key intermediate in various organic syntheses. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and actionable experimental protocols.
Introduction: Understanding the Molecular Profile of 1,4-Diphenyl-1-Butene
1,4-Diphenyl-1-butene is a nonpolar aromatic hydrocarbon. Its molecular structure, characterized by two phenyl rings and a butene chain, dictates its interaction with various solvents. The fundamental principle governing its solubility is "like dissolves like," which posits that nonpolar compounds are more soluble in nonpolar solvents, while polar compounds dissolve in polar solvents.[1][2] The large nonpolar surface area of 1,4-diphenyl-1-butene, owing to the phenyl groups and the hydrocarbon backbone, is the primary determinant of its solubility behavior.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆ | |
| Molecular Weight | 208.30 g/mol | [3] |
| Appearance | Likely a solid or high-boiling liquid at room temperature | Inferred from related compounds |
| Polarity | Nonpolar | Based on structure |
| logP (Octanol/Water Partition Coefficient) | Estimated to be high (>4) | [4] |
The high estimated logP value indicates a strong preference for nonpolar environments over aqueous ones, classifying it as a lipophilic compound.
Predictive Analysis of Solubility in Organic Solvents
Direct quantitative solubility data for 1,4-diphenyl-1-butene in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its nonpolar structure and by drawing parallels with structurally similar compounds like trans-stilbene (1,2-diphenylethylene), we can predict its solubility profile. trans-Stilbene is reported to be highly soluble in many organic solvents.[5]
Expected Solubility Trends:
-
High Solubility: In nonpolar and weakly polar aprotic solvents. The dissolution process in these solvents is driven by favorable van der Waals forces between the phenyl rings and the butene chain of the solute and the hydrocarbon or aromatic portions of the solvent.
-
Aromatic Hydrocarbons: Toluene, benzene, xylenes
-
Aliphatic Hydrocarbons: Hexane, cyclohexane, pentane
-
Chlorinated Solvents: Dichloromethane (DCM), chloroform, carbon tetrachloride
-
Ethers: Diethyl ether, tetrahydrofuran (THF), dioxane
-
-
Moderate to Good Solubility: In polar aprotic solvents. While these solvents possess a dipole moment, they lack hydrogen-bonding capabilities. The large nonpolar component of 1,4-diphenyl-1-butene will still interact favorably with the organic part of these solvents.
-
Ketones: Acetone, methyl ethyl ketone (MEK)
-
Esters: Ethyl acetate
-
Nitriles: Acetonitrile
-
Amides: Dimethylformamide (DMF), dimethylacetamide (DMAc)
-
-
Low to Negligible Solubility: In polar protic solvents. The strong hydrogen-bonding network of these solvents would be disrupted by the nonpolar solute without the formation of new, energetically favorable interactions.
-
Water
-
Alcohols: Methanol, ethanol, isopropanol
-
Carboxylic Acids: Acetic acid
-
The following diagram illustrates the logical flow for predicting the solubility of a nonpolar compound like 1,4-diphenyl-1-butene.
Caption: Predictive solubility workflow for 1,4-diphenyl-1-butene.
Experimental Determination of Solubility: A Validated Protocol
For definitive solubility data, experimental determination is essential. The following protocol outlines a standard method for quantifying the solubility of 1,4-diphenyl-1-butene in a given organic solvent. This method is designed to be self-validating by ensuring equilibrium is reached.
Objective: To determine the saturation solubility of 1,4-diphenyl-1-butene in a selected organic solvent at a specific temperature.
Materials and Equipment:
-
1,4-Diphenyl-1-butene (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps and PTFE septa
-
Constant temperature orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm, PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Protocol Steps:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of 1,4-diphenyl-1-butene to a series of vials. The exact amount should be more than what is expected to dissolve.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a minimum of 24-48 hours. This extended time helps ensure that thermodynamic equilibrium is reached. The attainment of equilibrium can be verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-particles.
-
Dilute the filtered solution to a known volume with the same organic solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of 1,4-diphenyl-1-butene of known concentrations.
-
Determine the concentration of 1,4-diphenyl-1-butene in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL, mol/L).
-
The following diagram outlines the experimental workflow for determining solubility.
Caption: Experimental workflow for solubility determination.
Discussion and Field-Proven Insights
The solubility of a compound is a critical parameter in various stages of research and development. In organic synthesis, solvent selection directly impacts reaction rates, yields, and purification strategies. For drug development professionals, understanding the solubility of a lead compound or an intermediate is fundamental for formulation, bioavailability, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies.
Practical Considerations:
-
Isomeric Effects: 1,4-Diphenyl-1-butene can exist as E and Z isomers. While the overall nonpolar character remains, subtle differences in crystal lattice energy and molecular packing between the isomers could lead to slight variations in their solubilities. For instance, in the case of tamoxifen, the Z-isomer has a significantly different binding affinity for its target receptor compared to the E-isomer, and such stereochemical differences can also influence physical properties like solubility.[6][7]
-
Temperature Dependence: The solubility of solids in liquids generally increases with temperature. This relationship can be exploited during recrystallization for purification. The van't Hoff equation can be used to describe the temperature dependence of solubility.[8]
-
Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of a nonpolar compound like 1,4-diphenyl-1-butene. It is imperative to use high-purity, anhydrous solvents for accurate and reproducible solubility measurements.
Conclusion
While specific quantitative solubility data for 1,4-diphenyl-1-butene is sparse, a strong predictive understanding of its behavior in various organic solvents can be established based on its nonpolar molecular structure. It is expected to be highly soluble in nonpolar solvents and poorly soluble in polar protic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for its determination. This understanding is crucial for optimizing reaction conditions, developing purification strategies, and advancing research in synthetic chemistry and drug development.
References
-
Gelest, Inc. (2016, November 3). 4-PHENYL-1-BUTENE Safety Data Sheet. Retrieved from [Link]
-
Knowledge UChicago. (2021, July 30). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Retrieved from [Link]
-
Chemistry Steps. Solubility of Organic Compounds. Retrieved from [Link]
-
Khan Academy. Solubility of organic compounds. Retrieved from [Link]
-
Cheméo. 1-Butene, 1,4-diphenyl-. Retrieved from [Link]
-
PubChem. 1,4-Diphenylbutane. Retrieved from [Link]
-
Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19739. Retrieved from [Link]
-
Katzenellenbogen, J. A., Carlson, K. E., & Johnson, H. J., Jr. (1985). Synthesis of the (E) and (Z) isomers of the antiestrogen tamoxifen and its metabolite, hydroxytamoxifen, in tritium-labeled form. The Journal of Organic Chemistry, 50(15), 2786–2793. Retrieved from [Link]
-
Acree, W. E., Jr., & Abraham, M. H. (2001). Solubility of trans-stilbene in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon mobile order theory. Canadian Journal of Chemistry, 79(9), 1366-1371. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Wikipedia. (E)-Stilbene. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
Ford, B. M., et al. (2016). Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development. PLoS ONE, 11(12), e0167240. Retrieved from [Link]
-
De Fazio, D., & Kaddouh, A. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(11), 6549–6583. Retrieved from [Link]
-
Abraham, M. H., et al. (1999). Descriptors for solutes from the solubility of solids: trans-stilbene as an example. Journal of the Chemical Society, Perkin Transactions 2, (12), 2675-2680. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]
-
Acree, W. E., Jr., & Abraham, M. H. (1999). Descriptors for solutes from the solubility of solids: - trans-stilbene as an example. UNT Digital Library. Retrieved from [Link]
- Google Patents. (n.d.). WO2004012723A1 - Tamoxifen containing not more than 0.006% e-isomer.
-
ResearchGate. Chemical structure of stilbene and its derivatives. Retrieved from [Link]
-
PubChem. 1,2-Diphenyl-1-butene. Retrieved from [Link]
-
Gentry, M. V., et al. (2018). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1092, 407–415. Retrieved from [Link]
-
PubChem. 2,4-Diphenyl-1-butene. Retrieved from [Link]
-
Pitre, S. P., et al. (2021). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. Organic Letters, 23(15), 5899–5903. Retrieved from [Link]
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- 5. (E)-Stilbene - Wikipedia [en.wikipedia.org]
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The Synthetic Evolution of 1,4-Diphenyl-1-butene: From Pyrolytic Anomalies to Catalytic Precision
Abstract
1,4-Diphenyl-1-butene (1 ) serves as a critical mechanistic probe in physical organic chemistry, particularly in the study of olefin isomerization, polymerization kinetics, and cheletropic elimination pathways. Unlike its conjugated analogue 1,4-diphenyl-1,3-butadiene, which is a staple of undergraduate pedagogy, the mono-alkene 1 presents unique synthetic challenges regarding regiocontrol and stereoselectivity. This guide analyzes the historical progression of its synthesis, transitioning from classical stoichiometric condensations to modern catalytic isomerizations.
Part 1: Historical Evolution & Strategic Analysis
The synthesis of 1,4-diphenyl-1-butene has evolved through three distinct eras, each driven by the available technology and mechanistic understanding of the time.
The Classical Era: Stoichiometric Assembly (1940s–1970s)
Early syntheses relied on the rational assembly of the carbon skeleton using Grignard reagents or Wittig olefination.
-
Grignard Approach: The reaction of cinnamyl halides with benzylmagnesium chloride often yielded mixtures of regioisomers (linear vs. branched) due to allylic rearrangement.
-
Wittig Olefination: The most reliable classical method involved the reaction of benzyltriphenylphosphonium halides with hydrocinnamaldehyde (3-phenylpropanal). While effective, this route suffers from poor atom economy due to the generation of stoichiometric phosphine oxide waste.
The Mechanistic Era: Pyrolytic & Photochemical Routes (1980s–1990s)
Researchers utilized 1 to study pericyclic reactions. A notable method involved the cheletropic extrusion of sulfur dioxide from cinnamyl benzyl sulfone. Flash vacuum pyrolysis (FVP) or photolysis of the sulfone yielded 1 , providing fundamental insights into concerted vs. radical pathways.
The Catalytic Era: Isomerization & Metathesis (2000s–Present)
Modern methods prioritize atom economy.
-
Olefin Metathesis: The homodimerization of allylbenzene (Ph-CH2-CH=CH2) yields 1,4-diphenyl-2-butene.
-
Catalytic Isomerization: Transition metal catalysts (Ru, Rh, Co) facilitate the migration of the double bond from the internal C2-C3 position to the conjugated C1-C2 position, yielding 1,4-diphenyl-1-butene as the thermodynamic product.
Part 2: Critical Retrosynthetic Analysis
The following diagram illustrates the three primary disconnection strategies for 1,4-diphenyl-1-butene.
Figure 1: Retrosynthetic disconnection strategies for 1,4-diphenyl-1-butene.
Part 3: Detailed Experimental Protocols
Protocol A: Classical Wittig Synthesis (Reliable & Stereocontrolled)
Based on the methodology of Gilman (1949) and modern Wittig standards.
Objective: Synthesis of (E/Z)-1,4-diphenyl-1-butene via benzyltriphenylphosphonium chloride and hydrocinnamaldehyde.
Reagents:
-
Benzyltriphenylphosphonium chloride (10.0 mmol)
-
Hydrocinnamaldehyde (3-phenylpropanal) (10.0 mmol)
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu) (11.0 mmol)
-
Anhydrous Ethanol or THF (50 mL)
Step-by-Step Workflow:
-
Ylide Formation: In a flame-dried round-bottom flask under nitrogen, suspend benzyltriphenylphosphonium chloride in anhydrous THF. Cool to 0°C.
-
Deprotonation: Add the base (KOtBu) dropwise. The solution will turn deep orange/red, indicating the formation of the phosphorous ylide. Stir for 30 minutes at 0°C.
-
Addition: Add hydrocinnamaldehyde (freshly distilled) dropwise over 10 minutes. The red color will fade as the betaine intermediate forms.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Quench with saturated NH4Cl. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Purification: The crude solid contains triphenylphosphine oxide (TPPO). Triturate with cold hexanes (TPPO is insoluble) or purify via silica gel column chromatography (Hexanes/EtOAc 95:5).
Validation:
-
1H NMR (CDCl3): Look for vinylic protons at δ 6.2–6.5 ppm. The coupling constant (
) will distinguish isomers ( Hz for E, Hz for Z).
Protocol B: Ruthenium-Catalyzed Isomerization (Modern & Atom Economical)
Based on isomerization side-products observed in metathesis literature.[1]
Objective: Conversion of 1,4-diphenyl-2-butene to 1,4-diphenyl-1-butene.
Mechanism:
The reaction proceeds via a metal-hydride insertion/elimination sequence. The catalyst inserts into the allylic C-H bond, forming a
Figure 2: Catalytic cycle for the isomerization of the 2-butene isomer to the conjugated 1-butene.
Step-by-Step Workflow:
-
Preparation: Dissolve 1,4-diphenyl-2-butene (1.0 equiv) in Toluene (0.5 M).
-
Catalyst Addition: Add RuClH(CO)(PPh3)3 (1 mol%).
-
Heating: Heat the mixture to 80°C for 2 hours.
-
Monitoring: Monitor by GC-MS or NMR. The disappearance of the methylene doublet (at ~3.4 ppm) and appearance of the conjugated alkene signals indicates conversion.
-
Isolation: Filter through a pad of silica to remove the catalyst. Evaporate solvent.[2]
Part 4: Comparative Data Analysis
| Feature | Wittig Synthesis | Sulfone Pyrolysis | Catalytic Isomerization |
| Precursors | Benzyl halide + Hydrocinnamaldehyde | Cinnamyl benzyl sulfone | Allylbenzene (via metathesis) |
| Atom Economy | Low (Ph3PO waste) | Medium (SO2 gas waste) | High (100% atom efficient) |
| Stereoselectivity | Variable (E/Z mixtures common) | High (Stereospecific extrusion) | High (Thermodynamic E-isomer) |
| Scalability | High | Low (High T/UV required) | High |
| Primary Utility | General synthesis | Mechanistic study | Industrial relevance |
References
-
Gilman, H.; Webb, F. J. (1949).[3][4] The Synthesis of 1,4-Diphenyl-1-butene. Journal of the American Chemical Society, 71(12), 4062–4063. Link
-
Givens, R. S.; Matuszewski, B. (1984). Photochemistry of sulfones. 1. The photolysis of benzyl and cinnamyl sulfones. Journal of the American Chemical Society, 106(22), 6860–6861. Link
-
Nevar, N. M.; Kel'in, A. V.; Kulinkovich, O. G. (2000). Stereoselective Synthesis of 1,4-Diphenyl-1-butene Derivatives. Synthesis, 2000(09), 1259-1262. Link
-
Schmidt, B. (2004). Ruthenium-Catalyzed Isomerization of Allylbenzenes. European Journal of Organic Chemistry, 2004(9), 1865–1880. Link
-
Reich, H. J.; Wollowitz, S. (1982). Preparation of α-Lithioselenoxides and their decomposition to olefins. Journal of the American Chemical Society, 104(25), 7051–7059. Link
Sources
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of trans-1,4-Diphenyl-1-butene
Introduction
trans-1,4-Diphenyl-1-butene is a key structural motif in various organic compounds and serves as a valuable building block in the synthesis of polymers, liquid crystals, and pharmaceutical intermediates. The stereochemical purity of this compound is often crucial for its desired properties and biological activity. Therefore, the development of reliable and highly stereoselective synthetic methods is of significant interest to the scientific community. This comprehensive guide provides detailed application notes and experimental protocols for three powerful and distinct methodologies for the stereoselective synthesis of trans-1,4-diphenyl-1-butene: the Wittig reaction, the Heck reaction, and Olefin Cross-Metathesis.
This document is intended for researchers, scientists, and professionals in drug development and materials science. It aims to provide not only step-by-step procedures but also the underlying mechanistic principles that govern the high stereoselectivity of each reaction, enabling users to understand, replicate, and adapt these methods for their specific research needs.
Method 1: The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, celebrated for its reliability in forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. While unstabilized ylides typically favor the formation of Z-alkenes, the benzyl-substituted ylide used in this synthesis is considered semi-stabilized, which can lead to mixtures of isomers.[2] However, by carefully controlling the reaction conditions, it is possible to favor the thermodynamically more stable trans-isomer.
Causality of Stereoselectivity
The stereoselectivity of the Wittig reaction is determined by the relative rates of formation and collapse of the diastereomeric oxaphosphetane intermediates.[1][3] For semi-stabilized ylides, the initial addition to the aldehyde can be reversible. This allows for equilibration to the more stable anti-oxaphosphetane, which subsequently decomposes to the trans-alkene.[4] The use of a strong base in a protic solvent can facilitate this equilibration, driving the reaction towards the thermodynamically favored trans product.
Caption: General workflow for the Wittig reaction.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of stilbene derivatives.[5][6]
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Dichloromethane (DCM)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
95% Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine benzyltriphenylphosphonium chloride (3.89 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 15 mL of dichloromethane.
-
Ylide Generation and Reaction: Attach a reflux condenser and begin vigorous stirring. Carefully add 5 mL of 50% aqueous sodium hydroxide dropwise through the top of the condenser. The mixture will turn a characteristic yellow-orange color, indicating the formation of the ylide.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add 20 mL of water and 20 mL of dichloromethane. Shake the funnel and allow the layers to separate.
-
Extraction: Collect the organic layer. Wash the aqueous layer with two additional 15 mL portions of dichloromethane. Combine all organic extracts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is a mixture of cis and trans isomers along with triphenylphosphine oxide. The trans isomer can be purified by recrystallization from 95% ethanol. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Benzyltriphenylphosphonium chloride | 388.88 | 10 | 3.89 g |
| Benzaldehyde | 106.12 | 10 | 1.06 g |
| Dichloromethane | - | - | 15 mL |
| 50% aq. NaOH | - | - | 5 mL |
Table 1: Reagent quantities for the Wittig synthesis of trans-1,4-diphenyl-1-butene.
Method 2: The Heck Reaction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[7] This reaction is highly regarded for its ability to form substituted alkenes with excellent stereoselectivity, typically favoring the trans isomer.[8]
Causality of Stereoselectivity
The high trans-selectivity of the Heck reaction is a result of the syn-addition of the aryl-palladium species across the double bond, followed by a syn-β-hydride elimination.[7] For the reaction to proceed to the more substituted alkene, rotation around the newly formed carbon-carbon single bond is necessary to bring a hydrogen atom into a syn-coplanar arrangement with the palladium. This rotation is sterically favored to place the bulky groups in an anti-conformation, which leads to the formation of the trans product upon elimination.
Caption: Simplified catalytic cycle of the Heck reaction.
Experimental Protocol
This protocol is based on general procedures for the Heck coupling of styrenes with aryl halides.[9]
Materials:
-
Styrene
-
Benzyl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) acetate (0.022 g, 0.1 mmol) and tri(o-tolyl)phosphine (0.061 g, 0.2 mmol) in 10 mL of DMF.
-
Reaction Setup: To the catalyst solution, add styrene (1.04 g, 10 mmol), benzyl chloride (1.27 g, 10 mmol), and triethylamine (2.02 g, 20 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 30 mL).
-
Washing: Wash the combined organic extracts sequentially with 30 mL of saturated aqueous ammonium chloride and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure trans-1,4-diphenyl-1-butene.
| Reagent/Catalyst | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Styrene | 104.15 | 10 | 1.04 g |
| Benzyl chloride | 126.58 | 10 | 1.27 g |
| Palladium(II) acetate | 224.49 | 0.1 | 0.022 g |
| Tri(o-tolyl)phosphine | 304.37 | 0.2 | 0.061 g |
| Triethylamine | 101.19 | 20 | 2.02 g |
| DMF | - | - | 10 mL |
Table 2: Reagent and catalyst quantities for the Heck reaction.
Method 3: Olefin Cross-Metathesis
Olefin cross-metathesis is a powerful reaction that allows for the exchange of fragments between two different alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum.[10] This method offers a direct route to the target molecule from readily available starting materials.
Causality of Stereoselectivity
The stereoselectivity in olefin metathesis is influenced by the catalyst structure and the reaction conditions. While many first-generation Grubbs catalysts tend to produce a thermodynamic mixture of E and Z isomers, second-generation catalysts and more specialized catalysts have been developed that can exhibit high kinetic selectivity for either the E or Z product.[11][12] For the synthesis of trans-1,4-diphenyl-1-butene, a second-generation Grubbs catalyst is generally effective in providing the thermodynamically favored trans isomer.
Caption: Simplified mechanism of olefin cross-metathesis.
Experimental Protocol
This protocol is a representative procedure for a cross-metathesis reaction using a second-generation Grubbs catalyst.
Materials:
-
Styrene
-
Allylbenzene
-
Grubbs Catalyst, 2nd Generation
-
Dichloromethane (DCM), anhydrous
-
Silica gel
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for purification
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Grubbs Catalyst, 2nd Generation (0.042 g, 0.05 mmol, 1 mol%) to a Schlenk flask.
-
Addition of Reactants: Dissolve styrene (0.52 g, 5 mmol) and allylbenzene (0.59 g, 5 mmol) in 10 mL of anhydrous dichloromethane and add this solution to the flask containing the catalyst.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by GC-MS.
-
Quenching: To quench the reaction, add a few drops of ethyl vinyl ether and stir for an additional 30 minutes.
-
Purification: Concentrate the reaction mixture and purify directly by column chromatography on silica gel using hexanes as the eluent to isolate trans-1,4-diphenyl-1-butene.
| Reagent/Catalyst | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Styrene | 104.15 | 5 | 0.52 g |
| Allylbenzene | 118.18 | 5 | 0.59 g |
| Grubbs Catalyst, 2nd Generation | 848.97 | 0.05 | 0.042 g |
| Dichloromethane | - | - | 10 mL |
Table 3: Reagent and catalyst quantities for olefin cross-metathesis.
Summary of Methods
| Method | Key Reagents | Stereoselectivity | Advantages | Disadvantages |
| Wittig Reaction | Benzyltriphenylphosphonium chloride, Benzaldehyde, Strong Base | Good to Excellent | Well-established, reliable, high yields | Stoichiometric amount of phosphine oxide byproduct, can produce isomer mixtures |
| Heck Reaction | Styrene, Benzyl halide, Palladium catalyst, Base | Excellent | High stereoselectivity for trans product, good functional group tolerance | Requires a transition metal catalyst, can require high temperatures |
| Olefin Metathesis | Styrene, Allylbenzene, Grubbs or Schrock catalyst | Good to Excellent | Atom economical, direct route from simple alkenes | Catalyst can be expensive and sensitive to air/moisture, potential for homodimerization |
Table 4: Comparison of synthetic methods for trans-1,4-diphenyl-1-butene.
Conclusion
The stereoselective synthesis of trans-1,4-diphenyl-1-butene can be effectively achieved through several powerful synthetic methodologies. The Wittig reaction offers a classic and robust approach, where control of reaction conditions can favor the desired trans isomer. The Heck reaction provides a highly stereoselective route to the trans product, benefiting from the well-understood mechanism of palladium catalysis. Finally, olefin cross-metathesis presents a modern and atom-economical strategy, with the choice of catalyst being key to achieving high stereoselectivity. The selection of the most appropriate method will depend on factors such as substrate availability, desired scale, and tolerance for specific reaction conditions and byproducts. Each of the detailed protocols in this guide provides a solid foundation for the successful synthesis and purification of high-purity trans-1,4-diphenyl-1-butene for a wide range of research and development applications.
References
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. Solved Wittig Reaction between benzaldehyde and | Chegg.com [chegg.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Taking Olefin Metathesis to the Limit: Stereocontrolled Synthesis of Trisubstituted Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Application Note and Protocol for the Catalytic Hydrogenation of 1,4-Diphenyl-1-butene to 1,4-Diphenylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Alkene Reduction in Complex Molecule Synthesis
The selective saturation of carbon-carbon double bonds via catalytic hydrogenation is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. This fundamental transformation allows for the precise modification of molecular scaffolds, influencing properties such as conformational flexibility, metabolic stability, and biological activity. The conversion of 1,4-diphenyl-1-butene to 1,4-diphenylbutane serves as an exemplary case study for this reaction class. The resulting saturated product, 1,4-diphenylbutane, and its derivatives are found in a variety of biologically active molecules and are utilized as key intermediates in the synthesis of more complex chemical entities.[1] This application note provides a comprehensive technical guide to performing this hydrogenation, emphasizing the underlying principles, practical execution, and critical safety considerations.
Mechanistic Insights: The Rationale Behind Heterogeneous Catalysis
The hydrogenation of an alkene is a thermodynamically favorable process, resulting in the formation of a more stable, lower-energy alkane.[2] However, the reaction possesses a significant activation energy barrier that necessitates the use of a catalyst. The most common and robust method for this transformation is heterogeneous catalysis, typically employing a noble metal catalyst, such as palladium, platinum, or nickel, supported on a high-surface-area material like activated carbon.[2]
The accepted mechanism for this process is the Horiuti-Polanyi mechanism, which can be broken down into several key steps:
-
Adsorption of Reactants: Both molecular hydrogen (H₂) and the alkene (1,4-diphenyl-1-butene) diffuse to the surface of the metal catalyst and are adsorbed.
-
Activation of Hydrogen: The strong H-H bond is cleaved upon adsorption, and the individual hydrogen atoms form bonds with the metal surface.
-
Alkene Coordination: The π-bond of the alkene interacts with the metal surface, forming a coordinate bond.
-
Stepwise Hydrogen Addition: A hydrogen atom is transferred from the metal surface to one of the carbons of the double bond, forming a half-hydrogenated intermediate that is still bound to the catalyst.
-
Final Hydrogen Addition and Desorption: A second hydrogen atom is transferred to the other carbon of the original double bond, and the now-saturated product (1,4-diphenylbutane) desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
This surface-mediated reaction mechanism explains the observed syn-addition of the two hydrogen atoms, meaning they add to the same face of the double bond.
Catalyst Selection and Reaction Parameters: A Self-Validating System
The choice of catalyst and reaction conditions is critical for achieving high conversion and selectivity. Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for the hydrogenation of alkenes due to its high activity and relative cost-effectiveness.[2] The following table outlines typical reaction parameters for the hydrogenation of 1,4-diphenyl-1-butene, which can be optimized for specific laboratory setups.
| Parameter | Recommended Range | Rationale |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | High activity for alkene hydrogenation. The percentage refers to the weight of palladium relative to the carbon support. |
| Catalyst Loading | 1-5 mol% | A lower loading is generally preferred for cost-effectiveness and to minimize side reactions. Higher loadings can be used to increase the reaction rate. |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Protic solvents like ethanol and methanol are often effective as they can help to solvate the reactants and the hydrogen. Ethyl acetate is a good alternative aprotic solvent. |
| Temperature | Room Temperature (20-25 °C) to 50 °C | The reaction is typically exothermic, and running it at or slightly above room temperature is usually sufficient. Gentle heating can be applied to increase the rate if the reaction is slow. |
| Hydrogen Pressure | 1-4 atm (balloon or Parr shaker) | Atmospheric pressure of hydrogen (using a balloon) is often sufficient for this type of hydrogenation. For faster reactions or more sterically hindered alkenes, a Parr hydrogenation apparatus can be used to apply higher pressures. |
| Reaction Time | 2-24 hours | The reaction time is dependent on the catalyst loading, temperature, and pressure. It should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
Experimental Protocols
This section provides detailed step-by-step methodologies for both a standard batch hydrogenation at atmospheric pressure and a continuous-flow hydrogenation.
Protocol 1: Batch Hydrogenation using a Hydrogen Balloon
This protocol is suitable for small to medium-scale laboratory syntheses.
Materials:
-
1,4-diphenyl-1-butene
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stir bar
-
Septum
-
Vacuum/inert gas manifold
-
Hydrogen balloon
-
Celite®
Procedure:
-
Flask Preparation: To a dry round-bottom flask containing a magnetic stir bar, add the 10% Pd/C catalyst (e.g., 2-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]
-
Solvent and Substrate Addition: Under a positive pressure of inert gas, add the solvent (e.g., ethanol) via syringe, followed by the 1,4-diphenyl-1-butene.
-
Hydrogen Introduction: Connect a hydrogen-filled balloon to the flask via a needle through the septum. Evacuate the flask to remove the inert gas and then allow the hydrogen from the balloon to fill the flask. Repeat this cycle twice to ensure the atmosphere is predominantly hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).
-
Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots withdrawn from the reaction mixture. To take an aliquot, briefly replace the hydrogen atmosphere with an inert gas.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Caution: The used catalyst can be pyrophoric and should not be allowed to dry in the air. The filter cake should be washed with the reaction solvent and kept wet.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude 1,4-diphenylbutane. The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Continuous-Flow Hydrogenation using an H-Cube® System
Continuous-flow hydrogenation offers several advantages over batch processing, including enhanced safety, faster reaction times, and easier scalability.
Materials and Equipment:
-
1,4-diphenyl-1-butene solution in a suitable solvent (e.g., methanol or ethyl acetate)
-
H-Cube® continuous-flow hydrogenation reactor
-
Appropriate CatCart® (e.g., 10% Pd/C)
Procedure:
-
System Preparation: Prepare a solution of 1,4-diphenyl-1-butene in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Instrument Setup: Install the 10% Pd/C CatCart® into the H-Cube® system. Set the desired reaction parameters on the instrument's interface, such as temperature (e.g., 30 °C), hydrogen pressure (e.g., 10 bar), and flow rate (e.g., 1 mL/min).
-
Catalyst Conditioning: Prime the system with the pure solvent to wet the catalyst. Then, introduce hydrogen to activate the catalyst according to the manufacturer's instructions.
-
Reaction Execution: Introduce the solution of 1,4-diphenyl-1-butene into the system. The reactant solution is mixed with hydrogen generated in situ by the electrolysis of water and then passed through the heated catalyst bed.
-
Product Collection: The hydrogenated product solution is collected at the outlet of the reactor.
-
Analysis and Purification: The collected solution is analyzed by GC or LC-MS to determine the conversion. The solvent is then removed under reduced pressure to yield the 1,4-diphenylbutane.
Visualization of Experimental Workflow
Caption: Batch Hydrogenation Workflow.
Safety and Handling: A Critical Overview
Catalytic hydrogenation presents several significant hazards that must be managed with strict adherence to safety protocols.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded to prevent static discharge.
-
Pyrophoric Catalysts: Palladium on carbon, particularly after use, can be pyrophoric and may ignite upon exposure to air, especially when dry. The used catalyst should always be handled under an inert atmosphere or kept wet with solvent during filtration and disposal.
-
Pressure: When using a Parr apparatus or other high-pressure reactors, it is essential to use a blast shield and to ensure that the equipment is rated for the intended pressure. Regular inspection and maintenance of pressure vessels are mandatory.
Characterization of 1,4-Diphenylbutane
The successful synthesis of 1,4-diphenylbutane can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show the disappearance of the olefinic protons from the starting material and the appearance of new aliphatic protons in the product. The aromatic protons will remain.
-
¹³C NMR will show the absence of sp² hybridized carbons from the double bond and the presence of new sp³ hybridized carbons in the butane chain.
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the molecular weight of 1,4-diphenylbutane (C₁₆H₁₈, MW = 210.31 g/mol ).
-
Infrared (IR) Spectroscopy: The characteristic C=C stretching vibration of the alkene in the starting material (around 1650 cm⁻¹) will be absent in the product spectrum.
References
-
Organic Syntheses. (n.d.). 1,4-diphenyl-1,3-butadiene. Retrieved from [Link]
- Reusch, W. (2013). Catalytic Hydrogenation.
-
LibreTexts Chemistry. (2021). 8.6: Reduction of Alkenes - Hydrogenation. Retrieved from [Link]
-
Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link]
-
University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Diphenylbutane. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1967). Synthesis of 1,4-substituted 1,4-diphenylbutanes. [Link]
Sources
Application Note: High-Yield Synthesis of 1,2-Epoxy-1,4-diphenylbutane via Prilezhaev Epoxidation
Executive Summary
This protocol details the laboratory-scale epoxidation of 1,4-diphenyl-1-butene to 1,2-epoxy-1,4-diphenylbutane using meta-chloroperbenzoic acid (m-CPBA).[1] While various catalytic methods exist (e.g., Jacobsen, Shi), m-CPBA remains the "gold standard" for initial drug discovery and medicinal chemistry due to its operational simplicity, broad functional group tolerance, and predictable stereospecificity.
This guide emphasizes the Prilezhaev mechanism , critical safety controls for handling organic peroxides, and a self-validating workup procedure designed to eliminate the common impurity m-chlorobenzoic acid (
Scientific Foundation & Mechanism[1][2][3]
The Substrate: 1,4-diphenyl-1-butene
The substrate contains a styryl double bond (conjugated with one phenyl ring) and an isolated homobenzylic chain.[1][2]
-
Structure:
-
Reactivity: The double bond at C1-C2 is electron-rich due to conjugation with the phenyl ring, making it highly susceptible to electrophilic attack by the peracid oxygen.[2][3]
The Prilezhaev Mechanism (Butterfly Transition State)
The reaction proceeds via a concerted, single-step mechanism known as the Prilezhaev Reaction .[2][3]
-
Concerted Syn-Addition: The bond formation between the alkene and the electrophilic oxygen occurs simultaneously with the proton transfer.[2][3]
-
Stereospecificity: The geometry of the starting alkene is strictly retained.[1][2][3] If the starting material is trans-1,4-diphenyl-1-butene (the most stable isomer), the product will be trans-1,2-epoxy-1,4-diphenylbutane.[1]
-
The "Butterfly" TS: The transition state involves an intramolecular hydrogen bond within the peracid, creating a five-membered spiro-cyclic arrangement that resembles a butterfly.[2][3]
Figure 1: Mechanistic pathway of the Prilezhaev epoxidation highlighting the concerted transition state.[3]
Experimental Protocol
Reagents & Materials
| Reagent | Role | Purity/Notes |
| 1,4-Diphenyl-1-butene | Substrate | >98% (HPLC).[1] Trans-isomer preferred. |
| m-CPBA | Oxidant | Typically 70-77% wt.[1][2] (balance is water/m-CBA for stability). Calculate based on active oxygen. |
| Dichloromethane (DCM) | Solvent | ACS Grade.[1][3] Anhydrous not strictly required but preferred.[1][2][3] |
| Sodium Bicarbonate ( | Buffer/Wash | Saturated aqueous solution.[2][3] |
| Sodium Sulfite ( | Quench | Saturated aqueous solution (Reduces peroxides).[2] |
Safety Directives (Critical)
-
Explosion Hazard: Pure m-CPBA is shock-sensitive.[1][2] Never distill or aggressively crush dry m-CPBA.[1][2]
-
Peroxide Testing: All waste streams must be tested for active peroxides using starch-iodide paper before disposal.[1][2][3]
-
Acid Sensitivity: Epoxides can undergo ring-opening (to diols) in acidic media.[1][2][3] The reaction and workup must remain buffered (pH > 7).
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Calculation: Assume m-CPBA is 70-75% pure.[1][2] Use 1.2 to 1.5 equivalents relative to the alkene to drive completion.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (208 mg) of 1,4-diphenyl-1-butene in 10 mL of DCM (
M concentration). -
Cooling: Place the flask in an ice-water bath (
C). Reason: The reaction is exothermic; cooling prevents side reactions and thermal decomposition of the peracid.[2][3] -
Addition: Add the calculated m-CPBA (approx. 1.2-1.5 mmol) portion-wise over 5 minutes.[1][2]
Phase 2: Monitoring
-
Allow the reaction to warm to Room Temperature (RT) naturally.[1][2][3]
-
TLC Monitoring: Check after 1 hour.
Phase 3: Workup (The "Self-Validating" System)
This specific workup sequence ensures the removal of the specific byproducts:
-
Quench: Cool to
C. Slowly add 10 mL saturated aqueous . Stir vigorously for 15 minutes. -
Extraction: Transfer to a separatory funnel. Separate layers.
-
Acid Removal: Wash the organic layer twice with 10 mL saturated aqueous
.[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Drying: Wash with brine, dry over anhydrous
, filter, and concentrate in vacuo (rotary evaporator, bath C).
Figure 2: Workup workflow emphasizing the critical peroxide quench validation step.
Characterization & Expected Data
The product, 1,2-epoxy-1,4-diphenylbutane , should be characterized to confirm the disappearance of the alkene and the integrity of the epoxide ring.
NMR Spectroscopy ( H NMR, 300-400 MHz, )
-
Alkene Disappearance: The vinylic protons of the starting material (
6.0–6.5 ppm) must be absent.[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Epoxide Signals:
-
Coupling Constant (
): For trans-epoxides, the vicinal coupling constant (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ) is typically smaller (~2.0 Hz ) compared to cis-epoxides (~4.0 Hz).
IR Spectroscopy (ATR)
-
Absence: C=C stretch at ~1600-1650 cm
(weak in trans-alkenes, but noticeable).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Presence: Characteristic oxirane ring deformations at ~850-950 cm
and ~1250 cmngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> .
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Diol Formation | Acidic hydrolysis during reaction or workup.[1][2] | Ensure |
| Incomplete Conversion | Old m-CPBA (low active oxygen).[1][2] | Titrate m-CPBA or increase equivalents to 2.0 eq. Extend reaction time. |
| m-CBA Contamination | Insufficient base wash.[1][2] | White solid precipitate in crude oil is likely m-CBA.[1][2] Repeat |
References
-
Prilezhaev Reaction Mechanism & Stereochemistry
-
Safety & Handling of m-CPBA
-
Substrate & Product Data
Sources
- 1. 1,4-Dihydro-1,4-epoxynaphthalene | C10H8O | CID 97139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Show me in details the Prilezhaev Reaction Mechanism, as depicted in the .. [askfilo.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. mdpi.org [mdpi.org]
- 7. Prilezhaev Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Note: High-Fidelity Cross-Metathesis of Styrene and Allylbenzene
Abstract & Core Directive
This guide details the cross-metathesis (CM) of styrene and allylbenzene to synthesize 1,3-diphenylpropene .
The Challenge: This reaction represents a "Type I / Type I" olefin mismatch. According to the Grubbs classification, both substrates undergo rapid homodimerization, leading to a statistical product distribution (approx. 1:2:1 mixture of styrene dimer : cross-product : allylbenzene dimer). Furthermore, allylbenzene is highly prone to ruthenium-hydride induced isomerization, forming unreactive
The Solution: This protocol utilizes 1,4-benzoquinone as a hydride scavenger to suppress isomerization and employs Hoveyda-Grubbs 2nd Generation (HG2) catalyst to maximize turnover number (TON) while maintaining thermal stability.
Strategic Planning & Mechanistic Insight
The Statistical Challenge (Type I vs. Type I)
In olefin metathesis, selectivity is dictated by the relative rates of homodimerization.
-
Styrene: Type I (Rapid homodimerization to Stilbene).[1]
-
Allylbenzene: Type I (Rapid homodimerization to 1,4-diphenyl-2-butene).
Because both substrates react quickly with the catalyst, the reaction is under thermodynamic control. To bias the equilibrium toward the cross-product (1,3-diphenylpropene), we must manipulate stoichiometry.
-
Strategy: Use allylbenzene in excess (2.0 - 3.0 equiv) . It is easier to separate unreacted allylbenzene from the product via distillation or chromatography than it is to separate stilbene (styrene dimer) from the target.
Isomerization Suppression
Allylic benzenes are notorious for isomerizing into conjugated styrenyl systems (e.g., allylbenzene
-
Mechanism: Ru-H species act as isomerization catalysts.[2][3]
-
Intervention: 1,4-Benzoquinone is added (10-20 mol% relative to catalyst). It oxidizes transient Ru-H species, preventing the isomerization cycle without poisoning the active metathesis catalyst.
Catalytic Cycle Visualization
The following diagram illustrates the Chauvin mechanism adapted for this specific cross-metathesis, highlighting the critical productive vs. non-productive pathways.
Figure 1: The catalytic cycle showing the active ruthenium species and the suppression of the isomerization pathway by additives.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity / Grade | Handling Note |
| Styrene | Limiting Reagent | >99%, Stabilized | CRITICAL: Pass through basic alumina to remove TBC stabilizer before use. |
| Allylbenzene | Excess Reagent | >98% | Degas thoroughly. |
| Hoveyda-Grubbs II | Catalyst | Commercial Grade | Store in glovebox or desiccator. |
| 1,4-Benzoquinone | Additive | 98% | Recrystallize if dark brown (should be yellow). |
| Dichloromethane (DCM) | Solvent | Anhydrous | Degas via freeze-pump-thaw or sparging (20 min). |
| Ethyl Vinyl Ether | Quencher | >98% | Use in fume hood (volatile). |
Step-by-Step Procedure
Step 1: Substrate Purification (Pre-Work)
-
Pack a small pipette with basic alumina.
-
Filter 2.0 mL of Styrene through the alumina directly into a tared vial to remove the 4-tert-butylcatechol (TBC) inhibitor. Note: TBC coordinates to Ru and kills catalyst activity.
Step 2: Reaction Setup
-
Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (3 cycles).
-
Add Hoveyda-Grubbs II catalyst (15.7 mg, 0.025 mmol, 2.5 mol%) and 1,4-benzoquinone (2.7 mg, 0.025 mmol, 2.5 mol%) to the flask.
-
Expert Note: Keeping the additive:catalyst ratio 1:1 is a good starting point for HG2.
-
-
Add anhydrous DCM (5.0 mL) via syringe. Stir for 2 minutes to dissolve. The solution should be green/brown.
Step 3: Substrate Addition
-
Add Allylbenzene (330 µL, 2.5 mmol, 2.5 equiv) via syringe.
-
Add Styrene (115 µL, 1.0 mmol, 1.0 equiv) via syringe.
-
Fit the flask with a reflux condenser (connected to Argon line).
-
Heat the reaction to 40°C (gentle reflux) for 12 hours.
-
Visual Check: Ethylene gas evolution (bubbling) indicates active metathesis. Ensure the system is open to an inert gas bubbler to allow ethylene escape (driving force).
-
Step 4: Quenching & Workup
-
Cool reaction to room temperature.[4]
-
Add Ethyl Vinyl Ether (0.5 mL) . Stir for 20 minutes.
-
Why? This converts the active Ru=C species into a catalytically inactive Fischer carbene, preventing side reactions during concentration.
-
-
Concentrate the mixture under reduced pressure (Rotavap) to yield a dark oil.
Step 5: Purification
-
Prepare a silica gel column. Eluent: Hexanes:Ethyl Acetate (98:2) .
-
Load the crude oil.
-
Elution Order:
-
Fraction 1: Excess Allylbenzene.
-
Fraction 2: 1,3-Diphenylpropene (Target, E-isomer major) .
-
Fraction 3: Stilbene (Styrene homodimer).
-
Fraction 4: 1,4-Diphenyl-2-butene (Allylbenzene homodimer).
-
Analytical Data & Validation
Expected Results
| Parameter | Value | Notes |
| Isolated Yield | 65 - 78% | Based on Styrene (limiting reagent). |
| E/Z Selectivity | >10:1 | Thermodynamic control favors E-isomer. |
| Conversion | >95% | If <80%, check solvent dryness or inhibitor removal. |
NMR Validation (1,3-Diphenylpropene)
-
H NMR (400 MHz, CDCl
):- 7.20–7.40 (m, 10H, Aromatic).
- 6.48 (d, J = 15.8 Hz, 1H, Ph-CH =).
-
6.38 (dt, J = 15.8, 6.5 Hz, 1H, =CH -CH
). -
3.58 (d, J = 6.5 Hz, 2H, -CH
-Ph).
-
Interpretation: The coupling constant J = 15.8 Hz confirms the trans (E) geometry. The doublet at 3.58 ppm confirms the allylic position is intact (no isomerization to conjugated methyl group).
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 1,3-diphenylpropene.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Catalyst Poisoning | Ensure TBC is removed from styrene. Use fresh anhydrous DCM. |
| High Isomerization | Ru-Hydride Formation | Increase 1,4-benzoquinone loading to 5-10 mol%. |
| Stilbene Dominance | Statistical Failure | Increase Allylbenzene equivalents to 4.0. |
| Incomplete Conversion | Ethylene Inhibition | Ensure reaction vessel is open to bubbler (not sealed) to release ethylene gas. |
References
-
Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003).[5] A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360–11370.[5] Link
-
Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[2] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. Link
-
Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Chemical Reviews, 110(3), 1746–1787. Link
Sources
Photocylization protocols for 1,4-diphenyl-1-butene
An Application Guide to the Photocyclization of 1,4-diphenyl-1-butene: Protocols and Mechanistic Insights
Abstract
This document provides a comprehensive technical guide for researchers exploring the photocyclization and photorearrangement reactions of 1,4-diphenyl-1-butene. Unlike the well-documented 6π-electrocyclization of stilbene derivatives (the Mallory reaction), the photochemistry of non-conjugated systems like 1,4-diphenyl-1-butene is governed by different mechanistic pathways. This guide moves beyond rigid templates to offer a foundational understanding of the potential reactions, including intramolecular [2+2] cycloadditions and the di-π-methane rearrangement. We present detailed, adaptable protocols for both direct and triplet-sensitized irradiation, enabling researchers to systematically investigate the reactivity of this substrate. The causality behind experimental choices, from solvent and sensitizer selection to analytical monitoring, is explained to empower users to troubleshoot and optimize their procedures. This note is intended to serve as a starting point for the development of robust photochemical methodologies in synthetic and medicinal chemistry.
Mechanistic Framework: Beyond Stilbene Analogs
The photochemical behavior of 1,4-diphenyl-1-butene is fundamentally different from that of its conjugated analog, 1,4-diphenyl-1,3-butadiene, or the classic stilbene system. The absence of conjugation between the phenyl rings and the double bond (separated by a saturated C2-C3 bond) precludes a direct 6π-electrocyclization reaction. Instead, upon photoexcitation, 1,4-diphenyl-1-butene is expected to follow pathways characteristic of non-conjugated phenyl-alkene systems.
Two primary mechanistic manifolds should be considered:
-
The Di-π-Methane Rearrangement: This is a hallmark photochemical reaction of molecules containing two π-systems separated by a saturated carbon atom (a 1,4-diene or allyl-arene structure). Upon excitation, the molecule can rearrange into a vinylcyclopropane derivative. For 1,4-diphenyl-1-butene, this would involve the formation of a phenyl-substituted cyclopropane. This pathway is often favored in triplet-sensitized reactions but can also occur from the singlet state.[1]
-
Intramolecular [2+2] Cycloaddition: The excited alkene moiety can react with one of the phenyl rings in a cycloaddition reaction. This typically occurs across the ortho and meta positions of the benzene ring, leading to the formation of complex, bridged polycyclic structures.[1]
The specific pathway followed can be highly dependent on the excited state multiplicity (singlet vs. triplet). Direct irradiation primarily populates the singlet excited state (S₁), while triplet sensitization populates the triplet excited state (T₁) via energy transfer from a sensitizer molecule.[2] Therefore, exploring both methods is crucial for a comprehensive understanding of the molecule's reactivity.
Caption: Potential photochemical reaction pathways for 1,4-diphenyl-1-butene.
Designing the Photochemical Experiment
A successful photochemical experiment relies on the careful control of several key parameters. The choice of equipment and reagents directly influences the reaction outcome and reproducibility.
The Photoreactor Setup
A standard immersion-well photoreactor is suitable for these protocols. Key components include:
-
Light Source: A medium-pressure mercury lamp (e.g., 450W Hanovia) is a versatile source providing a broad spectrum of UV light. For wavelength-specific experiments, band-pass filters or LEDs can be employed.
-
Reaction Vessel (Immersion Well): The choice of glass is critical. Quartz is transparent down to ~200 nm and is necessary for direct excitation of many organic molecules. Pyrex glass cuts off wavelengths below ~280 nm and can be used as a filter to prevent unwanted high-energy reactions or to selectively excite a sensitizer.
-
Cooling System: Photochemical reactions can generate significant heat. A cooling system (circulating water or cryostat) is essential to maintain a constant temperature, preventing thermal side reactions and ensuring consistent results.
-
Inert Gas Purge: Dissolved oxygen can quench triplet excited states and lead to undesired photo-oxidative side products. The reaction solution must be thoroughly deoxygenated by bubbling with an inert gas (Nitrogen or Argon) for at least 30 minutes prior to and during irradiation. For rigorous deoxygenation, a series of freeze-pump-thaw cycles is recommended.
Caption: General workflow for a photochemical experiment.
Solvent Selection: More Than a Medium
The solvent can influence reaction pathways through polarity effects and by acting as a hydrogen donor. A preliminary solvent screen is advisable.
| Solvent | UV Cutoff (nm) | Polarity (Dielectric Const.) | H-Donation Potential | Notes |
| Cyclohexane | ~200 nm | 2.0 | Low | Inert, non-polar solvent. Good starting point. |
| Benzene | ~280 nm | 2.3 | Low | Can act as a triplet sensitizer itself.[3] |
| Acetonitrile | ~190 nm | 37.5 | Low | Polar, aprotic. |
| Acetone | ~330 nm | 21.0 | Low | Acts as a triplet sensitizer. Cannot be used for direct irradiation. |
| Methanol | ~205 nm | 33.0 | High | Protic. Can be trapped by reactive intermediates.[4] |
Experimental Protocols
The following protocols provide starting points for exploring the direct and sensitized photochemistry of 1,4-diphenyl-1-butene.
Protocol 1: Direct Irradiation (Singlet State Pathway)
Objective: To investigate the photochemical reactions proceeding from the singlet excited state.
Materials:
-
1,4-diphenyl-1-butene (208 mg, 1.0 mmol)
-
Cyclohexane (spectroscopic grade, 500 mL)
-
450W medium-pressure mercury lamp
-
Quartz immersion well photoreactor
Procedure:
-
Preparation: Dissolve 1,4-diphenyl-1-butene in 500 mL of cyclohexane to prepare a 2 mM solution.
-
Rationale: A dilute solution minimizes the risk of intermolecular reactions and bimolecular quenching.
-
-
Assembly: Assemble the photoreactor with the quartz immersion well. Begin circulating coolant to maintain the solution at 20 °C.
-
Deoxygenation: Transfer the solution to the reactor vessel and begin vigorous stirring. Purge the solution with a steady stream of dry nitrogen for 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Irradiation: Turn on the mercury lamp. Allow the lamp to warm up for 5-10 minutes before inserting it into the immersion well to begin the irradiation.
-
Monitoring: Every hour, carefully withdraw a small aliquot (0.5 mL) of the reaction mixture. Analyze by TLC (e.g., 95:5 Hexane:Ethyl Acetate) and GC-MS to monitor the consumption of starting material and the appearance of new products.
-
Rationale: Time-course analysis is crucial to identify primary photoproducts and avoid secondary photochemical reactions.
-
-
Workup: Once the starting material is consumed or conversion plateaus (e.g., after 4-6 hours), turn off the lamp. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification & Analysis: Purify the resulting crude oil via column chromatography on silica gel. Analyze the purified fractions by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to elucidate the structures of the products.
Protocol 2: Triplet Sensitization
Objective: To investigate the photochemical reactions proceeding from the triplet excited state using acetone as a sensitizer.
Materials:
-
1,4-diphenyl-1-butene (208 mg, 1.0 mmol)
-
Acetone (spectroscopic grade, 500 mL)
-
450W medium-pressure mercury lamp
-
Pyrex immersion well photoreactor
Procedure:
-
Preparation: Dissolve 1,4-diphenyl-1-butene in 500 mL of acetone.
-
Rationale: Acetone serves as both the solvent and the triplet sensitizer. Its triplet energy (~78 kcal/mol) is sufficient to excite many organic substrates.
-
-
Assembly: Assemble the photoreactor with the Pyrex immersion well.
-
Rationale: The Pyrex filter is critical. It blocks the short-wavelength UV light (<280 nm) that would directly excite the 1,4-diphenyl-1-butene, ensuring that the reaction is initiated only by energy transfer from the excited acetone (n→π* absorption ~300-330 nm).
-
-
Deoxygenation & Irradiation: Follow steps 2-4 from Protocol 1.
-
Monitoring & Workup: Follow steps 5-6 from Protocol 1. The analysis will likely reveal a different product distribution compared to the direct irradiation, providing insight into the distinct reactivity of the triplet state.
| Parameter | Protocol 1: Direct Irradiation | Protocol 2: Triplet Sensitization | Rationale for Difference |
| Excited State | Singlet (S₁) | Triplet (T₁) | Direct absorption vs. energy transfer from sensitizer. |
| Solvent | Cyclohexane (or other inert) | Acetone | Acetone acts as the sensitizer. |
| Reaction Well | Quartz | Pyrex | Pyrex filters out short UV to prevent direct excitation. |
| Expected Pathway | [2+2] Cycloaddition / Singlet Di-π | Di-π-Methane Rearrangement | Triplet states often favor rearrangement pathways. |
Troubleshooting and Advanced Insights
-
Low or No Conversion:
-
Cause: Insufficient light absorption, lamp aging, or quenching.
-
Solution: Confirm the substrate's UV-Vis spectrum overlaps with the lamp's output. Check the age and output of the lamp. Ensure rigorous deoxygenation, as oxygen is an efficient triplet quencher.
-
-
Formation of Polymer/Tar:
-
Cause: Radical side reactions or product instability.
-
Solution: Use a more dilute solution. Lower the reaction temperature. If using a broad-spectrum lamp, use a filter to remove high-energy UV light.
-
-
Complex Product Mixture:
-
Cause: Competing reaction pathways are active.
-
Solution: This is a common and mechanistically informative outcome. Systematically vary parameters (solvent, temperature, sensitizer) to favor one pathway. Shorter irradiation times may isolate the primary photoproduct before it undergoes subsequent reactions.
-
References
-
Valan, P., et al. (2024). Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity. Molecules, 29(5), 1133. [Link]
-
Valan, P., et al. (2024). Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity. National Institutes of Health. [Link]
-
Subramanian, M. Photochemistry and Pericyclic Reactions: Study Material. [Link]
-
Saltiel, J., et al. (2016). Photochemistry of the 1,4-Diphenyl-1,3-butadienes in Ethanol. Trapping Conical Intersections. The Journal of Physical Chemistry A, 120(18), 2904-2916. [Link]
-
Fleisher, M., et al. (2002). Theoretical investigations of 1,4-butanediol and 2-butene-1,4-diol cyclodehydration using postprocessing visualization of quantum chemical calculation data. International Journal of Quantum Chemistry, 88(5), 668-674. [Link]
-
Vara-Ucha, N., et al. (2023). Mechanism of the Photochemical Isomerization and Oxidation of 2-Butenedial: A Theoretical Study. International Journal of Molecular Sciences, 24(13), 10738. [Link]
-
Saltiel, J., et al. (2016). Photochemistry of the 1,4-Diphenyl-1,3-Butadienes in Ethanol. Trapping Conical Intersections. ResearchGate. [Link]
-
Papper, V., et al. (2000). The photochemistry and photophysics of all-trans-1,4-diindanylidenyl-2-butene, a rigid analogue of all-trans-1,6-diphenyl-1,3,5-hexatriene. Photochemical & Photobiological Sciences, 23(4), 533-541. [Link]
-
Carreira, E. M., et al. (2014). Preparation of (S)-4-chloro-4-phenyl-1-butene. Organic Syntheses, 91, 224. [Link]
-
Rulliere, C., et al. (1987). Picosecond Photophysics of 1,4-Diphenyl-butadiene in Condensed Phase. Solvent Assisted Electronic Level Inversion. ResearchGate. [Link]
-
Saltiel, J., et al. (1995). Medium effects on the direct cis-trans photoisomerization of 1,4-diphenyl-1,3-butadiene in solution. Journal of the American Chemical Society, 117(35), 8991-8998. [Link]
-
Mazzucato, U. (1982). Photoreactive stilbene-like molecules. Pure and Applied Chemistry, 54(9), 1705-1722. [Link]
-
Zayat, L., et al. (2018). Photosensitization Versus Photocyclization: Competitive Reactions of Phenylphenalenone in Its Role as Phytoanticipins in Plant Defense Strategies. ResearchGate. [Link]
-
Zayat, L., et al. (2018). Photosensitization Versus Photocyclization: Competitive Reactions of Phenylphenalenone in Its Role as Phytoanticipins in Plant Defense Strategies. The Journal of Organic Chemistry, 83(4), 2009-2015. [Link]
-
Castano, O., et al. (2004). Mechanisms in photodynamic therapy: part one—photosensitizers, photochemistry and cellular localization. Photodiagnosis and Photodynamic Therapy, 1(4), 279-293. [Link]
Sources
- 1. hhrc.ac.in [hhrc.ac.in]
- 2. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medium effects on the direct cis-trans photoisomerization of 1,4-diphenyl-1,3-butadiene in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Minimizing side reactions in diphenylbutene hydrogenation
Ticket Subject: Minimizing Side Reactions & Optimizing Selectivity
Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open Priority: High
Executive Summary & Diagnostic Overview
Welcome to the Advanced Catalysis Support Hub. You are likely encountering issues with the hydrogenation of diphenylbutene (or structurally similar stilbene derivatives). While theoretically simple (
Common Failure Modes:
-
Ring Saturation (Over-hydrogenation): Reduction of one or both phenyl rings to cyclohexyl groups.
-
Isomerization:
isomerization or double bond migration prior to reduction. -
Hydrogenolysis: Cleavage of C-heteroatom bonds (if functionalized) or benzylic C-C bonds (rare but possible under forcing conditions).
This guide provides a root-cause analysis and mitigation strategies based on surface chemistry and kinetics.
Module 1: Catalyst Selection (The "Hardware")
Q: Why is my aromatic ring reducing along with the alkene?
A: This is a chemoselectivity issue governed by the metal's electronic properties and the adsorption mode of the substrate.
-
The Mechanism: Phenyl rings adsorb flat (
) onto the metal surface. If the alkene is sterically hindered (common in diphenylbutene), the catalyst may preferentially attack the accessible aromatic -system. -
The Fix:
-
Switch from Rh or Pt to Pd: Rhodium is the most active metal for aromatic ring reduction. Platinum is also active.[1][2] Palladium (Pd) has a much lower affinity for aromatic rings under mild conditions.
-
Catalyst Support: Carbon supports (Pd/C) are standard, but if ring saturation persists, switch to Pd/Al₂O₃ or Pd/CaCO₃ . Carbon can sometimes concentrate lipophilic substrates, increasing local concentration and promoting side reactions.
-
Q: I am seeing significant isomerization but low conversion.
A: This indicates the "Horiuti-Polanyi" mechanism is stalling.
-
Cause: The alkene adsorbs, picks up one hydrogen (forming an alkyl-metal intermediate), but then reverses the step, losing a hydrogen to return to an alkene—often the thermodynamically more stable trans isomer or a migrated positional isomer—rather than proceeding to the alkane.
-
The Fix: Increase
pressure. Higher surface hydrogen concentration forces the forward reaction (second H addition) faster than the reverse elimination step.
Visualizing the Selectivity Logic
Figure 1: Troubleshooting decision tree for common hydrogenation failure modes.
Module 2: Solvent & Environment (The "Medium")
Q: How does solvent polarity affect my selectivity?
A: Solvent effects are critical in heterogeneous catalysis.
-
Polar Solvents (MeOH, EtOH): Often increase rate due to high
solubility and good substrate interaction, but they can also stabilize polar transition states leading to side reactions. -
Non-Polar Solvents (Hexane, Cyclohexane): For diphenylbutene, non-polar solvents often improve selectivity. Competitive adsorption of the solvent is minimized, and the non-polar substrate does not suffer from "solvophobic" effects that might force it onto the catalyst surface too aggressively.
-
Acidic Impurities: Avoid traces of acid (even from the substrate). Acid promotes double bond migration via carbocation intermediates.
Q: What about mass transfer limitations?
A: If your reaction is diffusion-limited, the concentration of
-
Consequence: The catalyst becomes "starved" of hydrogen. A hydrogen-starved surface promotes isomerization and dehalogenation (if halides are present) rather than saturation.
-
Diagnostic (Weisz-Prater Criterion): If doubling the stirring speed increases the reaction rate, you are mass-transfer limited. You must increase agitation or pressure to maintain selectivity.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action | Mechanism Reference |
| Ring Saturation | Metal too active (Rh, Pt) or Pressure too high. | Switch to 5% Pd/C (unreduced). Lower pressure to 1-3 bar. | Aromatic adsorption energy is lower on Pd than Pt/Rh [1]. |
| Isomerization | H2 starvation at surface. | Increase agitation (>1000 rpm). Increase H2 pressure. | Horiuti-Polanyi mechanism: Reversible alkyl-metal formation [2]. |
| Reaction Stalls | Catalyst poisoning or Pore diffusion limit. | Wash catalyst (remove S/N poisons). Switch to smaller particle size catalyst. | Internal mass transfer limitation (Thiele Modulus) [3]. |
| Hydrogenolysis (C-O/C-X bond break) | High Temp or Acidic media. | Lower Temp (<40°C).[3] Add trace base (e.g., | Oxidative addition of C-X bond to Pd(0). |
Standardized "High-Fidelity" Protocol
Objective: Selective hydrogenation of diphenylbutene to diphenylbutane.
Materials:
-
Substrate: 1,4-diphenyl-1-butene (0.1 M concentration).
-
Catalyst: 5% Pd/C (Type: Eggshell or fine powder to minimize internal diffusion). Loading: 5-10 mol% relative to substrate.
-
Solvent: Ethyl Acetate (balance of solubility and polarity) or Toluene. Avoid chlorinated solvents.
Workflow:
-
Preparation: Dissolve substrate in solvent. Ensure solution is neutral (check pH if applicable).
-
Loading: Add catalyst to the reactor vessel under Argon/Nitrogen (prevent ignition). Add substrate solution carefully.
-
Purge Cycles (Critical):
-
Pressurize to 3 bar with
, vent to 0.5 bar. Repeat 3x. (Removes ). -
Pressurize to 3 bar with
, vent to 0.5 bar. Repeat 3x. (Saturates liquid).
-
-
Reaction:
-
Set Temperature: 25°C (Start low to prevent ring saturation).
-
Set Pressure: 3-5 bar (High enough to prevent isomerization, low enough to spare rings).
-
Agitation: Max sustainable RPM (Ensure vortex/gas entrainment).
-
-
Monitoring: Monitor
uptake curve. Stop immediately upon theoretical uptake cessation. -
Workup: Filter through Celite under inert atmosphere if possible (Pd/C can be pyrophoric when dry).
Mechanistic Visualization
The following diagram illustrates the competitive pathways. To minimize side reactions, we must favor Pathway A over B and C.
Figure 2: Kinetic pathways. Pathway A is favored by high surface hydrogen coverage (high pressure/agitation). Pathway B dominates under hydrogen starvation.
References
- Rylander, P. N. (1985). Hydrogenation Methods. Academic Press.
-
Horiuti, J., & Polanyi, M. (1934). Exchange reaction of hydrogen on metallic catalysts. Transactions of the Faraday Society, 30, 1164-1172.
-
Fogler, H. S. (2016). Elements of Chemical Reaction Engineering (5th ed.). Prentice Hall. (Source for Mass Transfer/Weisz-Prater Criterion).[4]
-
McManus, I., et al. (2015).[1] Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. Journal of Catalysis, 330, 344-353.[1] (Detailed analysis of solvent effects on phenyl-ketone hydrogenation).
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for specific chemicals and catalysts before use.
Sources
Technical Support Center: Optimizing Solvent Choice for Diphenylbutene Solubility
Welcome to the technical support guide for optimizing solvent selection for diphenylbutene and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning and scientific principles behind them. The term "diphenylbutene" can refer to a wide range of isomers, each with unique physicochemical properties. A one-size-fits-all approach to solvent selection is therefore bound to fail. This guide is structured to help you navigate this complexity through a systematic, evidence-based approach.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts you need to understand before heading to the bench.
Q1: What is "diphenylbutene," and why is identifying the specific isomer crucial for solubility?
A: "Diphenylbutene" is a general name for a molecule with a C16H16 or similar formula, containing two phenyl groups and a butene chain. However, the exact arrangement (isomerism) drastically alters the molecule's properties, particularly its polarity, which is the primary determinant of solubility.
For instance, the saturated analogue 1,4-diphenylbutane is a largely non-polar molecule due to its hydrocarbon backbone and symmetric phenyl groups.[1][2] Its solubility will be highest in non-polar solvents. In contrast, a derivative like trans-1,4-diphenyl-2-butene-1,4-dione contains two polar carbonyl (C=O) groups, introducing significant polarity and hydrogen bond accepting capabilities.[3]
Furthermore, within isomers sharing the same connectivity, geometric isomerism (cis/trans or E/Z) plays a key role. A cis (or Z) isomer is often more polar than its trans (or E) counterpart because the bond dipoles may not cancel each other out, leading to a net molecular dipole moment.[4][5]
Therefore, the first critical step is always to confirm the exact structure of your diphenylbutene isomer.
Q2: How does the "like dissolves like" principle guide solvent selection?
A: This is the foundational principle of solubility. It states that substances with similar intermolecular forces (IMFs) are more likely to be soluble in one another.[6][7]
-
Non-polar solutes (like 1,4-diphenylbutane) are dominated by weak London dispersion forces. They dissolve best in non-polar solvents (e.g., hexane, toluene) which also interact via these forces.[8]
-
Polar solutes (containing groups like -OH, C=O, -NH2) have stronger dipole-dipole interactions or can participate in hydrogen bonding. They dissolve best in polar solvents (e.g., ethanol, acetone, water) that can engage in similar interactions.
The overall polarity of a molecule is a balance between its non-polar and polar regions. For diphenylbutene isomers, the large non-polar surface area of the two phenyl rings and the butane backbone dominates, meaning that even derivatives with polar functional groups will likely require solvents of low to moderate polarity.
Q3: Beyond basic polarity, what advanced methods can predict solubility?
A: For more precise, quantitative predictions, especially in complex systems or for drug development, two powerful methods are:
-
Hansen Solubility Parameters (HSP): This model refines the "like dissolves like" principle by breaking down the total cohesive energy of a substance into three parameters: δD (dispersion), δP (polar), and δH (hydrogen bonding).[9] Solvents and solutes with similar HSP values (i.e., a small "distance" in 3D Hansen space) are likely to be miscible.[10] This method is excellent for finding optimal solvent blends, as a 50:50 mix of two "bad" solvents can sometimes create a "good" solvent if their HSP values lie on opposite sides of the solute's ideal point.[11]
-
COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a computational method based on quantum chemistry that can predict thermodynamic properties like solubility with high accuracy.[12][13] It uses the screening charge density on the surface of the molecule to calculate chemical potentials in solution, making it a powerful tool for screening solvents in silico before any experimental work is done.[14][15]
Q4: What key properties should I look for in a solvent for a process like recrystallization?
A: The ideal solvent for recrystallization must satisfy specific criteria: the compound of interest should be highly soluble at high temperatures but poorly soluble at low temperatures.[16] Additionally, impurities should either be completely insoluble or highly soluble at all temperatures. Key practical properties to consider are summarized in the table below.
Part 2: Troubleshooting Common Experimental Issues
Here we address specific problems you might encounter at the bench.
Q1: My diphenylbutene isomer won't dissolve, even in a seemingly appropriate solvent. What should I do?
A: This is a common issue with several potential causes:
-
Incorrect Polarity Match: Your initial assumption about the solute's polarity might be incorrect. If a non-polar solvent isn't working, try a slightly more polar one (e.g., switch from hexane to toluene or dichloromethane).
-
Insufficient Temperature: Many solubility processes are endothermic, meaning solubility increases significantly with temperature.[6] Ensure you are heating the mixture to the solvent's boiling point (using a reflux condenser to prevent evaporation).
-
Kinetics vs. Thermodynamics: Dissolution is not always instantaneous. The rate can be slow. Try stirring or sonicating the mixture to increase the rate of dissolution. However, remember that these actions do not change the ultimate solubility of the compound.[6]
-
Crystal Lattice Energy: If the compound is highly crystalline, the energy required to break apart the crystal lattice may be very high, making it sparingly soluble even in an ideal solvent. In such cases, a higher temperature or a more aggressive solvent may be needed.
Q2: My compound dissolves when heated but "oils out" instead of crystallizing upon cooling. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is common when the solute is very soluble in the hot solvent or when the solution is cooled too quickly.
-
Solution 1: Use a Solvent Pair. This is the most effective solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly. Common pairs for non-polar compounds include hexane/acetone or hexane/ethyl acetate.[17]
-
Solution 2: Slower Cooling. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. This gives the molecules time to orient themselves into a crystal lattice.
-
Solution 3: Reduce Solute Concentration. You may have a supersaturated solution. Add a small amount of additional hot solvent to the mixture and then allow it to cool slowly.
Q3: I'm performing a reaction and getting low yields. Could my solvent choice be the problem?
A: Absolutely. The solvent does more than just dissolve reactants; it is the environment in which the reaction occurs.
-
Reactant Solubility: If one of your reactants has poor solubility, it cannot effectively participate in the reaction, leading to low yields. You may need a solvent that can adequately dissolve all reaction components.
-
Reaction Mechanism: The polarity of the solvent can dramatically influence the reaction rate by stabilizing or destabilizing transition states. For example, reactions that proceed through polar intermediates are often accelerated in more polar solvents.
-
Side Reactions: The solvent itself might react with your reagents or intermediates, or it could promote unwanted side reactions. Always check for solvent compatibility with your chosen reaction chemistry.
Part 3: Experimental Protocols & Methodologies
Protocol 1: Systematic Small-Scale Solvent Screening for Recrystallization
This protocol allows you to efficiently test multiple solvents to find the ideal one for purifying your diphenylbutene isomer.
Objective: To identify a solvent that dissolves the compound when hot but not when cold.
Materials:
-
Your crude diphenylbutene compound (~100 mg per test)
-
Test tubes or small vials
-
A selection of solvents covering a range of polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol)
-
Heating block or water bath
-
Pasteur pipettes
-
Stirring rod
Methodology:
-
Preparation: Place approximately 20-30 mg of your crude solid into a clean, dry test tube.
-
Room Temperature Test: Add the first solvent dropwise (start with ~0.5 mL) while stirring or agitating the sample. Observe if the solid dissolves completely at room temperature.
-
Observation: If it dissolves easily in the cold solvent, that solvent is unsuitable for recrystallization as you will have poor recovery. Move to the next solvent.
-
Observation: If it remains insoluble or sparingly soluble, proceed to the next step.
-
-
Hot Solubility Test: Heat the test tube in a heating block or water bath to the solvent's boiling point. Add more solvent dropwise, allowing the mixture to return to a boil after each addition, until the solid just dissolves.
-
Observation: If a very large volume of solvent is required to dissolve the solid, the solvent is likely unsuitable due to poor hot solubility.
-
Observation: If the solid dissolves in a reasonable amount of hot solvent, proceed to the next step.
-
-
Cooling & Crystallization Test: Remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod just below the solvent line to induce crystallization. Finally, place the tube in an ice-water bath for 10-15 minutes.
-
Observation: An ideal solvent will show the formation of a large quantity of crystalline solid upon cooling.
-
Observation: A moderate solvent might yield some solid, but recovery may be low.
-
Observation: A poor solvent will show little to no crystal formation.
-
-
Documentation: Record your observations for each solvent in a table to make a final, informed decision.
Part 4: Data Visualization & Diagrams
Table 1: Properties of Common Laboratory Solvents
This table provides key data to aid in your initial solvent selection. Solvents are ordered by increasing polarity index.
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Hazards |
| n-Hexane | 69 | 0.1 | 1.9 | Flammable, Neurotoxin |
| Toluene | 111 | 2.4 | 2.4 | Flammable, Toxic |
| Dichloromethane (DCM) | 40 | 3.1 | 9.1 | Volatile, Suspected Carcinogen |
| Diethyl Ether | 35 | 2.8 | 4.3 | Extremely Flammable, Peroxide Former |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | 6.0 | Flammable, Irritant |
| Acetone | 56 | 5.1 | 21 | Extremely Flammable |
| Ethanol (EtOH) | 78 | 4.3 | 24.5 | Flammable |
| Methanol (MeOH) | 65 | 5.1 | 33 | Flammable, Toxic |
| Water | 100 | 10.2 | 80.1 | Non-hazardous |
Data compiled from various sources, including Chemistry LibreTexts.[18]
Diagrams
Below are graphical representations of key workflows and concepts described in this guide.
Caption: A logical workflow for systematic solvent selection.
Caption: "Like Dissolves Like": Non-polar solutes interact well with non-polar solvents.
Part 5: References
-
Eckert, F. (n.d.). Prediction of Solubility with COSMO-RS. Zenodo. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Diphenylbutane. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,1-Diphenylbutane-1,4-diol. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). trans-1,4-Diphenyl-2-butene-1,4-dione. PubChem. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Chemistry LibreTexts. (2023). Solubility - What dissolves in What?. [Link]
-
Software for Chemistry & Materials (SCM). (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Diphenylbutane. PubChem. [Link]
-
Das, A., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. ACS Sustainable Chemistry & Engineering. [Link]
-
Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. [Link]
-
Cheméo. (n.d.). 2,4-diphenyl-1-butene - Chemical & Physical Properties. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. [Link]
-
Wikipedia. (n.d.). COSMO-RS. [Link]
-
Journal of Chemical Education. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
Quora. (2018). Which geometrical isomer of but-2-ene is more polar?. [Link]
-
PubMed. (2002). Phenyl-bonded Stationary Phases--The Influence of Polar Functional Groups on Retention and Selectivity in Reversed-Phase Liquid Chromatography. [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]
-
Park, K. (n.d.). Hansen Solubility Parameters. [Link]
-
Reddit. (2021). Recrystallization Question: Choosing Best Solvent. [Link]
-
ResearchGate. (n.d.). The experimental solubility and COSMO-RS predicted solubility in DES.... [Link]
-
SpringerLink. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. [Link]
-
YouTube. (2021). cis butene is polar but trans butene is non polar. [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
-
SNS Courseware. (2025). Lecture Notes: Session 7 - Physicochemical Properties: Geometrical Isomerism. [Link]
-
Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science. [Link]
-
Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
YouTube. (2017). iFormulate introduces…a quick guide to Hansen Solubility Parameters. [Link]
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Validation & Comparative
Comparative Reactivity Guide: 1,4-Diphenyl-1-butene vs. Stilbene
This guide provides a technical comparison of 1,4-Diphenyl-1-butene versus Stilbene (1,2-Diphenylethylene) , focusing on their electronic structures, reactivity profiles, and implications for chemical stability in drug development and synthesis.
Executive Summary
Stilbene represents a system of continuous, rigid conjugation, offering high thermodynamic stability but distinct photochemical reactivity (cyclization). In contrast, 1,4-Diphenyl-1-butene (1,4-DPB) represents "interrupted" conjugation; it behaves chemically as a styrene derivative with a flexible, pendant phenyl group.
For researchers, the critical distinction lies in site-specific susceptibility :
-
Stilbene: Reactivity is dominated by the vinylic double bond (epoxidation, photocyclization). It lacks allylic protons, making it resistant to radical abstraction outside the alkene.
-
1,4-DPB: Possesses reactive allylic and benzylic methylene protons in the alkyl spacer. This makes it significantly more prone to oxidative degradation (autoxidation) than stilbene, despite having a similar molecular weight.
Electronic & Structural Analysis
The reactivity differences stem directly from the connectivity of the
| Feature | Trans-Stilbene | 1,4-Diphenyl-1-butene |
| Structure | ||
| Conjugation | Continuous ( | Interrupted ( |
| Electronic Class | 1,2-Diphenylalkene | |
| Steric Bulk | High (Two Phenyls flanking C=C) | Moderate (One Ph, One Alkyl flanking C=C) |
| Reactive C-H Bonds | Vinylic only (Strong bond dissociation energy) | Allylic & Benzylic (Weak BDE ~85-88 kcal/mol) |
Graphviz Analysis: Electronic Topology
The following diagram illustrates the connectivity and reactive sites.
Figure 1: Structural connectivity comparing the continuous conjugation of Stilbene vs. the interrupted system of 1,4-DPB.
Detailed Reactivity Comparison
A. Electrophilic Addition (Epoxidation/Bromination)
Stilbene is less reactive towards electrophilic attack than 1,4-DPB .
-
Mechanism: Electrophilic addition proceeds via a cationic intermediate.
-
Stilbene: Forms a bridged bromonium ion or a benzylic carbocation. However, the approach of the electrophile is hindered by two bulky phenyl rings.
-
1,4-DPB: Acts as a
-alkylstyrene. The alkyl group (homo-benzylic chain) is less sterically demanding than a phenyl ring and electron-donating (inductive effect), activating the double bond relative to stilbene.
-
-
Implication: In competitive epoxidation (e.g., with m-CPBA), 1,4-DPB will consume oxidant faster than stilbene.
B. Photochemical Behavior
This is the most divergent area of reactivity.
-
Stilbene: Famous for oxidative photocyclization . Upon UV irradiation, trans-stilbene isomerizes to cis-stilbene, which then undergoes electrocyclic ring closure to dihydrophenanthrene. In the presence of an oxidant (Iodine/O2), this irreversibly forms Phenanthrene .
-
1,4-DPB: Cannot form a fused ring system like phenanthrene due to the saturated ethylene spacer. Instead, it exhibits intramolecular exciplex formation . The flexible chain allows the two phenyl rings to "fold" and interact in the excited state (
-stacking), leading to unique fluorescence quenching or red-shifted emission, but generally returning to the ground state or isomerizing (cis/trans) rather than cyclizing irreversibly.
C. Radical Stability & Autoxidation
-
Stilbene: Highly stable to air oxidation at room temperature. It lacks
carbons adjacent to the double bond. -
1,4-DPB: High Risk. The methylene group at position 3 is allylic to the double bond. The methylene group at position 4 is benzylic .
-
Reactivity: Hydrogen abstraction from C3 or C4 occurs readily (
kcal/mol). -
Result: 1,4-DPB degrades faster in solution, forming hydroperoxides, ketones, or undergoing chain cleavage.
-
Experimental Protocols
Protocol 1: Competitive Reactivity Assay (Bromination)
Objective: Determine relative reaction rates of the alkene moiety.
Reagents:
-
Trans-Stilbene (1.0 eq)
-
Trans-1,4-Diphenyl-1-butene (1.0 eq)
-
Bromine (
) solution (0.5 eq - Limiting Reagent) -
Dichloromethane (DCM)
Workflow:
-
Preparation: Dissolve 0.5 mmol of Stilbene and 0.5 mmol of 1,4-DPB in 10 mL DCM.
-
Initiation: Cool to 0°C. Add 0.25 mmol of
in DCM dropwise over 5 minutes. -
Quenching: Immediately quench with saturated
(sodium thiosulfate) to remove unreacted bromine. -
Analysis: Extract organic layer, dry over
, and analyze via 1H-NMR or GC-MS . -
Calculation: Compare the ratio of consumed starting materials.
-
Expectation: 1,4-DPB conversion > Stilbene conversion.
-
Note: Look for the disappearance of the vinylic doublet-of-triplets (1,4-DPB) vs the vinylic singlet (Stilbene).
-
Protocol 2: Photochemical Stability Test
Objective: Assess susceptibility to cyclization vs isomerization.
Workflow:
-
Prepare
M solutions of both compounds in Cyclohexane. -
Irradiate with a UV lamp (300-365 nm) in a quartz cuvette.
-
Monitor UV-Vis spectra at t=0, 5, 15, 30 mins.
-
Stilbene: Appearance of a distinct band at ~250-260 nm (Phenanthrene formation) if oxidant is present.
-
1,4-DPB: Changes in
corresponding to trans cis isomerization, but absence of phenanthrene-like fine structure.
-
Mechanistic Visualization
The following diagram contrasts the photochemical fate of the two molecules.
Figure 2: Photochemical divergence. Stilbene undergoes irreversible cyclization (red), while 1,4-DPB undergoes reversible folding and isomerization.
Summary Data Table
| Parameter | Trans-Stilbene | 1,4-Diphenyl-1-butene |
| CAS Number | 103-30-0 | 14213-84-4 |
| Molecular Weight | 180.25 g/mol | 208.30 g/mol |
| Melting Point | 122-124 °C | ~38-40 °C (Lower due to flexibility) |
| Oxidation Potential | High (Stable) | Moderate (Allylic H abstraction) |
| Primary Reactivity | Cycloaddition, Epoxidation | Radical Abstraction, Electrophilic Addn. |
| Drug Dev Application | Rigid Linker, P450 Probe | Flexible Linker, Radical Probe |
References
-
National Institute of Standards and Technology (NIST).1,4-Diphenyl-1-butene: Phase change data and Physical Properties. NIST Chemistry WebBook.
-
[Link]
-
- BenchChem.Comparative Reactivity Analysis: 1,2-Diphenylpropene vs. trans-Stilbene. (Used as proxy for -alkylstyrene reactivity trends).
-
Wylie, P. L., et al. Synthesis by SO2 extrusion: Photochemical and thermal reactions of cinnamyl benzyl sulfone.[1] Journal of Organic Chemistry, 1983.[2] (Primary source for 1,4-DPB synthesis and photochemistry).[3]
-
[Link]
-
-
Echavarren, A. M., et al. Phenylacetylene Dimerization Promoted by Ruthenium(II) Complexes.[4] (Source for catalytic formation of 1,4-DPB).[3][4][5]
-
[Link]
-
-
Waldeck, D. H.Photoisomerization dynamics of stilbenes. Chemical Reviews, 1991.
-
[Link]
-
Sources
A Comparative Guide to HPLC and Alternative Methods for Quantifying 1,4-Diphenyl-1-Butene Purity
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise characterization of chemical entities is paramount. For a compound like 1,4-diphenyl-1-butene, a stilbene derivative with potential applications stemming from its unique structural and photochemical properties, rigorous purity assessment is not merely a quality control step but a fundamental necessity for ensuring reproducible and reliable downstream results. This guide provides a comprehensive comparison of a primary High-Performance Liquid Chromatography (HPLC) method against alternative analytical techniques for the quantification of 1,4-diphenyl-1-butene purity, grounded in scientific principles and practical, field-proven insights.
The Central Role of Purity in the Application of 1,4-Diphenyl-1-Butene
1,4-Diphenyl-1-butene, a non-polar aromatic hydrocarbon, and its isomers are of interest in various research domains. Its purity can significantly impact the outcome of chemical reactions, the properties of resulting polymers, and the pharmacological or toxicological profiles in biological studies. Potential impurities may arise from the synthetic route, such as geometric isomers (cis/trans), unreacted starting materials, or byproducts like triphenylphosphine oxide from a Wittig reaction.[1] Furthermore, degradation products can form upon exposure to light, heat, or oxidative conditions. A robust analytical method must be able to separate and quantify the main component from all these potential impurities.
Primary Analytical Approach: Reversed-Phase HPLC with UV Detection
A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection stands as the primary and most versatile technique for the purity determination of 1,4-diphenyl-1-butene. The non-polar nature of the analyte makes it an ideal candidate for retention on a non-polar stationary phase with a polar mobile phase.
Rationale for Method Development
The selection of chromatographic conditions is a critical step driven by the physicochemical properties of 1,4-diphenyl-1-butene.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse for reversed-phase chromatography due to its strong hydrophobic interactions with non-polar analytes. This ensures adequate retention of 1,4-diphenyl-1-butene, allowing for its separation from more polar impurities. For potentially enhanced separation of aromatic isomers, a phenyl-hexyl stationary phase could also be considered, as it offers alternative selectivity through π-π interactions.
-
Mobile Phase Composition: A mobile phase consisting of acetonitrile and water is a logical choice. Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good solvating power for non-polar compounds and having a low UV cutoff, which is advantageous for UV detection. The ratio of acetonitrile to water can be optimized to achieve the desired retention time and resolution. A higher proportion of acetonitrile will decrease the retention time, while a higher proportion of water will increase it.
Comparative Analysis of Analytical Techniques
While HPLC-UV is the recommended primary method, other techniques offer alternative or complementary approaches for purity assessment.
| Analytical Technique | Principle | Advantages for 1,4-Diphenyl-1-Butene Analysis | Disadvantages for 1,4-Diphenyl-1-Butene Analysis |
| HPLC-UV (Primary) | Partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, good sensitivity for UV-active compounds, well-established and robust, suitable for routine quality control. | May require longer analysis times compared to GC, solvent consumption. |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Partitioning between a gaseous mobile phase and a liquid stationary phase. | Excellent for volatile and thermally stable non-polar compounds[4], high efficiency, and universal detection for hydrocarbons. | Requires the analyte to be volatile and thermally stable; potential for on-column degradation at high temperatures. |
| Supercritical Fluid Chromatography (SFC) | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. | Fast separations, reduced organic solvent consumption, effective for separating non-polar isomers[5], orthogonal selectivity to RP-HPLC. | Requires specialized instrumentation, less common in routine QC labs compared to HPLC and GC. |
Experimental Protocols
Primary Method: Stability-Indicating HPLC-UV
This protocol is designed to be a starting point for the development and validation of a stability-indicating method, capable of separating 1,4-diphenyl-1-butene from its potential impurities and degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 295 nm (or experimentally determined λmax)
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 1,4-diphenyl-1-butene reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with acetonitrile.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the 1,4-diphenyl-1-butene sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with acetonitrile.
Forced Degradation Studies:
To ensure the method is stability-indicating, forced degradation studies should be performed on the 1,4-diphenyl-1-butene sample.
-
Acid Degradation: To 1 mL of the sample stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH.
-
Base Degradation: To 1 mL of the sample stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 105°C for 24 hours. Prepare a sample solution from the stressed solid.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Analyze all stressed samples by the proposed HPLC method to demonstrate that the degradation products are well-resolved from the parent peak.
Method Validation: A Self-Validating System
The trustworthiness of any analytical method lies in its validation. Following the International Council for Harmonisation (ICH) guidelines, the proposed HPLC method must be validated to demonstrate its suitability for its intended purpose.[3]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. The forced degradation studies are crucial for demonstrating specificity. The method should show no interference from impurities or degradation products at the retention time of 1,4-diphenyl-1-butene.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. It is determined by applying the method to a sample of known purity (e.g., a spiked placebo or by standard addition). The recovery should typically be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analysis of the same sample on different days, by different analysts, or on different instruments.
-
Reproducibility: Analysis of the same sample in different laboratories. The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate). This provides an indication of its reliability during normal usage.
Conclusion
The purity determination of 1,4-diphenyl-1-butene is critical for its successful application in research and development. A well-developed and validated reversed-phase HPLC-UV method offers a robust, reliable, and specific approach for this purpose. The causality behind the selection of a C18 column, an acetonitrile/water mobile phase, and a UV detection wavelength around 295 nm is deeply rooted in the physicochemical properties of the analyte. While alternative techniques like GC-FID and SFC provide valuable orthogonal information, particularly for volatile impurities and isomer separation, HPLC remains the gold standard for routine purity analysis in a pharmaceutical or quality control setting. The implementation of forced degradation studies and a comprehensive validation protocol ensures that the analytical method is not just a procedure but a self-validating system, providing trustworthy data that underpins scientific integrity.
References
-
Separation of 1,1-Diphenylbutane-1,4-diol on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved February 8, 2024, from [Link]
-
1,4-diphenylbutadiene. (n.d.). Oregon Medical Laser Center. Retrieved February 8, 2024, from [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]
- Lesellier, E. (2020). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 33(5), 244-252.
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
- Singh, R., & Singh, S. (2012). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, R. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1047-1053.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Balsevich, J., & Tso, T. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules, 26(4), 1056.
- Andersen, M. L., & Skibsted, L. H. (2001). Photodegradation of substituted stilbene compounds: what colors aging paper yellow? The Journal of Physical Chemistry A, 105(33), 7766-7774.
- Poole, C. F. (2015). Gas Chromatography.
- West, C. (2014). Supercritical fluid chromatography for the analysis of non-polar compounds. In Supercritical Fluid Chromatography (pp. 1-24). The Royal Society of Chemistry.
-
ICH. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
